Morinidazole
Beschreibung
This compound is under investigation in clinical trial NCT03380793 (A Trial to Assess the Efficacy and Safety of this compound in Patients With Appendicitis).
structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGHCHCYRSPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031280 | |
| Record name | Morinidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92478-27-8 | |
| Record name | Morinidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morinidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Morinidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORPONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Morinidazole's Mechanism of Action Against Anaerobic Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morinidazole is a next-generation 5-nitroimidazole antimicrobial agent demonstrating potent activity against a broad spectrum of anaerobic bacteria. As a prodrug, its efficacy is rooted in a reductive activation process exclusive to the anaerobic microenvironment, leading to the generation of cytotoxic intermediates that induce lethal DNA damage. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, drawing upon the extensive knowledge of the nitroimidazole class of antibiotics. It details the activation pathway, the molecular cascade of DNA damage, and the downstream consequences for the bacterial cell. This document also furnishes detailed experimental protocols for key assays and presents available quantitative data to support further research and development in this area.
Introduction
Anaerobic bacteria are significant pathogens in a variety of human infections, including intra-abdominal, gynecological, and skin and soft tissue infections. The 5-nitroimidazole class of antibiotics, with metronidazole as its prototypical member, has long been a cornerstone of anti-anaerobic therapy. This compound represents a significant advancement in this class, exhibiting a comparable spectrum of activity with potentially improved pharmacokinetic and safety profiles. Understanding the precise mechanism by which this compound exerts its bactericidal effects is crucial for its optimal clinical use and for the development of future antimicrobial strategies to combat anaerobic infections.
This technical guide synthesizes the current understanding of this compound's mechanism of action, leveraging the well-established paradigm of nitroimidazole activity. It is designed to be a valuable resource for researchers and professionals involved in antimicrobial drug discovery and development.
Core Mechanism of Action
The antibacterial activity of this compound against anaerobic bacteria is a multi-step process that begins with passive diffusion into the bacterial cell and culminates in catastrophic DNA damage and cell death.[1]
Entry into the Bacterial Cell and Reductive Activation
This compound, in its native state, is a stable and relatively non-toxic prodrug. It freely diffuses across the cell membrane of both aerobic and anaerobic bacteria. However, its selective toxicity is a direct consequence of the unique low-redox-potential environment within anaerobic organisms.
Inside the anaerobic bacterium, this compound undergoes reductive activation, a process catalyzed by bacterial nitroreductases. These enzymes transfer electrons from reduced ferredoxin or flavodoxin to the nitro group of the this compound molecule. This reduction is a critical step, as it transforms the inert prodrug into a highly reactive nitro-so radical. This initial reduction step is what confers the specificity of this compound for anaerobic bacteria, as the low redox potential required for this reaction is absent in aerobic and facultative anaerobic bacteria under aerobic conditions.
Induction of DNA Damage
The generated reactive nitro-so radical is a highly unstable and cytotoxic species. Its primary cellular target is bacterial DNA. The radical directly interacts with the DNA molecule, leading to a cascade of damaging events, including:
-
DNA Strand Breaks: The reactive intermediate can cause both single- and double-strand breaks in the DNA helix.[2] This structural damage severely compromises the integrity of the genetic material.
-
DNA Adduct Formation: The reactive species can form covalent adducts with DNA bases, particularly guanosine.[3] These adducts distort the DNA structure and interfere with essential cellular processes like replication and transcription.
-
Destabilization of the DNA Helix: The overall damage induced by the reactive intermediates leads to a loss of the helical structure of the DNA molecule.
This multifaceted assault on the bacterial chromosome is the primary mechanism of this compound's bactericidal activity. The extensive and irreparable DNA damage ultimately triggers cell death.
Effects on Other Cellular Pathways
While DNA is the primary target, the reactive intermediates generated from this compound activation can also interact with other vital cellular components. This includes proteins and small molecule thiols, leading to a broader disruption of cellular homeostasis. The impact on these pathways is an area of ongoing research but is thought to contribute to the overall cytotoxicity of the drug.
Quantitative Data
The in vitro activity of this compound has been evaluated against a range of clinically relevant anaerobic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from a recent clinical trial.
| Bacterial Species | Number of Isolates | MIC Range (μg/mL) |
| Bacteroides fragilis | 19 | 1 - 8 |
| Bacteroides thetaiotaomicron | 6 | 1 - 4 |
| Prevotella bivia | 12 | 1 - 2 |
| Finegoldia magna | 5 | 1 - 2 |
| Lactobacillus spp. | 6 | 1 - 4 |
Data sourced from a multicenter, prospective, open-label phase IV trial of this compound for the treatment of pelvic inflammatory disease.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are based on established methods for other nitroimidazoles and can be adapted for this compound.
Antimicrobial Susceptibility Testing: Agar Dilution Method
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against anaerobic bacteria.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide, DMSO)
-
Brucella agar base, supplemented with hemin, vitamin K1, and 5% laked sheep blood
-
Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating sachets)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1280 µg/mL) in a suitable solvent.
-
Preparation of Agar Plates:
-
Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent.
-
Add a defined volume of each this compound dilution to molten agar to achieve the desired final concentrations (e.g., 0.125 to 128 µg/mL). Also, prepare a drug-free control plate.
-
Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 10^5 CFU per spot.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of the agar plates, including the control plate.
-
Incubation: Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Nitroreductase Activity Assay
This spectrophotometric assay measures the activity of bacterial nitroreductases by monitoring the oxidation of NADPH, which is coupled to the reduction of this compound.
Materials:
-
Cell-free extract from the anaerobic bacterium of interest
-
This compound
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Cell-Free Extract: Grow the anaerobic bacteria to mid-log phase, harvest the cells, and prepare a cell-free extract by sonication or other lysis methods. Centrifuge to remove cell debris.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of NADPH (e.g., 200 µM), and the cell-free extract.
-
Initiation of Reaction: Initiate the reaction by adding this compound to the cuvette to a final desired concentration.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculation of Activity: Calculate the nitroreductase activity based on the rate of NADPH oxidation (using the molar extinction coefficient of NADPH) and the protein concentration of the cell-free extract.
DNA Damage Assessment: Comet Assay
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Bacterial cell suspension
-
This compound
-
Low-melting-point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Fluorescent DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Expose the bacterial cell suspension to various concentrations of this compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove the cell wall and membranes, leaving the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Conclusion
This compound exerts its potent bactericidal activity against anaerobic bacteria through a well-defined mechanism of reductive activation and subsequent DNA damage. Its selective toxicity, rooted in the unique physiology of anaerobic organisms, makes it a valuable therapeutic agent. The experimental protocols and data presented in this guide provide a foundation for further investigation into the nuanced aspects of this compound's mechanism of action and for the development of strategies to overcome potential resistance. As research continues, a deeper understanding of the interactions between this compound and bacterial cellular pathways will undoubtedly emerge, further solidifying its role in the management of anaerobic infections.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metronidazole resistance and nim genes in anaerobes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Morinidazole: A Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent developed for the treatment of infections caused by anaerobic bacteria.[1][2] As a derivative of ornidazole, it exhibits enhanced pharmacokinetic properties and a more favorable safety profile compared to its predecessors, such as metronidazole.[3] Developed by Jiangsu Hansoh Pharmaceutical Group Co., Ltd., this compound was first approved in China in 2014 and represents a significant advancement in the therapeutic arsenal against anaerobic infections, including pelvic inflammatory disease and appendicitis.[2][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound.
Discovery and Development
The development of this compound by Hansoh Pharmaceutical was a strategic effort to improve upon the existing nitroimidazole class of antibiotics. The goal was to create a compound with a broader spectrum of activity, better pharmacokinetic characteristics, and reduced toxicity.[3] this compound, also known as (R,S)-1-(3-(4-morpholinyl)-2-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole, emerged as a promising candidate.
The timeline of its development highlights a focused approach to bringing this innovative drug to market:
-
Preclinical Development: Extensive in vitro and in vivo studies were conducted to characterize the antimicrobial activity, pharmacokinetic profile, and safety of this compound.
-
Clinical Trials: A series of clinical trials (Phase I, II, and III) were initiated to evaluate the safety, efficacy, and pharmacokinetics in healthy volunteers and patients.
-
Market Approval: In 2014, this compound and Sodium Chloride Injection received marketing approval from the China Food and Drug Administration (CFDA).[4]
-
Post-marketing Studies: Phase IV trials and further research continue to explore its clinical applications and long-term safety.
The discovery and development process can be visualized as a structured workflow:
Synthesis Process
The synthesis of this compound is achieved through a multi-step process, with the key step involving the ring-opening of an epoxide precursor by morpholine.
Starting Material: The synthesis commences with 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole.
Synthetic Scheme:
Experimental Protocol for Synthesis
Step 1: Ring-Opening Reaction
-
Reactants: 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole and morpholine.
-
Solvent: An organic solvent is used to dissolve the starting epoxide.
-
Catalyst: A halide catalyst (e.g., sodium chloride, potassium bromide) is added.
-
Procedure: The reaction mixture is heated, typically in the range of 50-95°C. Upon completion of the reaction, the mixture is cooled to induce crystallization. The crude product is then collected by filtration.
Step 2: Salt Formation and Decolorization
-
Procedure: The crude this compound from the previous step is dissolved in an aqueous solution of an inorganic acid (e.g., hydrochloric acid) to form a salt. Activated carbon is then added to decolorize the solution, followed by filtration.
Step 3: Free Base Liberation and Recrystallization
-
Procedure: The pH of the filtrate is adjusted to a weakly alkaline state using a mineral alkali, causing the free base of this compound to precipitate. The solid is collected by filtration and then purified by recrystallization to yield high-purity this compound.
Note: This is a generalized protocol based on patent literature. For research and development purposes, optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, is essential.
Mechanism of Action
This compound, like other 5-nitroimidazole antibiotics, functions as a prodrug that is selectively activated within anaerobic microorganisms.[3]
Activation and Cytotoxicity Pathway:
-
Cellular Uptake: this compound, being a small and relatively lipophilic molecule, passively diffuses into the bacterial cell.
-
Reductive Activation: Inside the anaerobic bacterium, the nitro group of this compound is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction is catalyzed by enzymes like pyruvate-ferredoxin oxidoreductase (PFOR), which are unique to anaerobic metabolism. This process is crucial as it does not efficiently occur in aerobic human cells, leading to the selective toxicity of the drug.
-
Formation of Reactive Intermediates: The reduction of the nitro group generates highly reactive nitroso radicals and other cytotoxic intermediates.
-
DNA Damage: These reactive intermediates interact with microbial DNA, causing strand breakage and destabilization of the DNA helix.
-
Inhibition of Nucleic Acid Synthesis and Cell Death: The extensive DNA damage inhibits nucleic acid synthesis, ultimately leading to bacterial cell death.
Biological Evaluation: In Vitro Activity
The in vitro antibacterial activity of this compound has been evaluated against a range of anaerobic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Experimental Protocol for MIC Determination (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against anaerobic bacteria.
-
Media Preparation: An appropriate broth medium for anaerobic bacteria, such as Brucella broth supplemented with hemin and vitamin K1, is prepared.
-
Antimicrobial Agent Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test anaerobic bacterium (e.g., to a 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (growth control without the drug and sterility control without bacteria) are included.
-
Anaerobic Incubation: The microtiter plate is incubated under anaerobic conditions (e.g., in an anaerobic chamber or GasPak jar) at 35-37°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Antimicrobial Spectrum and Potency
The following table summarizes the MIC values for this compound against various clinically important anaerobic bacteria.
| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis | 0.5 | 1 | 0.125 - 2 |
| Bacteroides thetaiotaomicron | 1 | 2 | 0.25 - 4 |
| Prevotella spp. | 0.25 | 0.5 | ≤0.06 - 1 |
| Fusobacterium spp. | 0.125 | 0.25 | ≤0.06 - 0.5 |
| Peptostreptococcus spp. | 0.5 | 1 | 0.125 - 2 |
| Clostridium perfringens | 0.25 | 0.5 | 0.125 - 1 |
Note: MIC values can vary depending on the testing methodology and the specific strains tested.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral absorption, extensive tissue distribution, and a longer half-life compared to older nitroimidazoles.
Pharmacokinetic Parameters in Healthy Chinese Volunteers
The following table summarizes the key pharmacokinetic parameters of this compound after a single intravenous infusion in healthy Chinese volunteers.
| Parameter | Value (Mean ± SD) |
| Cmax (mg/L) | 13.0 ± 2.5 |
| Tmax (h) | 1.0 (median) |
| AUC0-t (mg·h/L) | 89.6 ± 15.2 |
| AUC0-∞ (mg·h/L) | 93.4 ± 16.8 |
| t1/2 (h) | 10.5 ± 1.7 |
| CL (L/h) | 5.4 ± 0.9 |
| Vd (L) | 78.9 ± 14.3 |
Data are for a 500 mg single intravenous dose.
Conclusion
This compound represents a valuable addition to the armamentarium against anaerobic bacterial infections. Its discovery and development by Hansoh Pharmaceutical underscore the potential for innovation within established antibiotic classes. The synthesis process, while based on known chemical reactions, has been optimized for high purity and yield. Its mechanism of action, rooted in the selective reductive activation within anaerobic bacteria, provides a strong rationale for its targeted efficacy. The favorable pharmacokinetic profile and potent in vitro activity against a broad range of anaerobic pathogens have established this compound as an important therapeutic option in clinical practice. Further research and clinical experience will continue to define its role in the management of anaerobic infections.
References
The Core Structure-Activity Relationship of Morinidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morinidazole, a third-generation 5-nitroimidazole antimicrobial agent, represents a significant advancement in the treatment of anaerobic bacterial and protozoal infections. Its chemical structure, 1-(3-(morpholin-4-yl)-2-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole, confers a favorable pharmacokinetic profile and a potent mechanism of action, primarily through the disruption of microbial DNA. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound and related nitroimidazole compounds. It summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate critical concepts in its mechanism and evaluation. While comprehensive SAR studies on a dedicated series of this compound analogs are not extensively published, this guide synthesizes existing knowledge to provide a foundational understanding for researchers in drug discovery and development.
Introduction
This compound is a synthetic nitroimidazole derivative with a broad spectrum of activity against anaerobic bacteria, including Bacteroides fragilis and Clostridium species, as well as certain protozoa.[1] Similar to other 5-nitroimidazoles like metronidazole, its mechanism of action is initiated by the reduction of the nitro group within the anaerobic microorganism.[1][2] This process generates reactive nitroso radicals that bind to and disrupt the helical structure of DNA, ultimately leading to microbial cell death.[2][] this compound's structural modifications, particularly the morpholinopropanol side chain at the N-1 position, contribute to its enhanced pharmacokinetic properties and potentially a better safety profile compared to its predecessors.[2] Understanding the relationship between its chemical structure and biological activity is paramount for the rational design of new, more effective antimicrobial agents.
Core Structural Features and Their Impact on Activity
The antimicrobial potency and pharmacokinetic profile of this compound are intrinsically linked to its three primary structural components: the 5-nitroimidazole core, the methyl group at the C-2 position, and the 1-(3-morpholin-4-yl)-2-hydroxypropyl side chain at the N-1 position.
The 5-Nitroimidazole Core: The Pharmacophore
The 5-nitro group is the essential pharmacophore of the nitroimidazole class of antibiotics. Its reduction under anaerobic conditions is the critical first step in the activation of the drug.
-
Electron Affinity: The electron-accepting nature of the nitro group facilitates its reduction by low-redox-potential electron transport proteins in anaerobic organisms, such as ferredoxin.
-
Radical Formation: The resulting nitro radical anion is a highly reactive species that can directly damage DNA or undergo further transformations to generate other cytotoxic intermediates.[]
-
Positional Importance: The placement of the nitro group at the C-5 position is crucial for its antimicrobial activity. Shifting it to other positions on the imidazole ring generally leads to a significant decrease or loss of activity against anaerobic bacteria.
The C-2 Methyl Group: Steric and Electronic Influence
The methyl group at the C-2 position of the imidazole ring plays a role in modulating the activity and stability of the molecule.
-
Steric Hindrance: The methyl group can provide steric hindrance around the nitro group, which may influence the rate of its reduction and interaction with cellular components.
-
Electronic Effects: It can also exert a modest electron-donating effect, which could subtly influence the redox potential of the nitro group.
The N-1 Side Chain: The Key to Pharmacokinetics and Potency
The 1-(3-morpholin-4-yl)-2-hydroxypropyl side chain is the most significant structural feature that distinguishes this compound from other nitroimidazoles like metronidazole. This side chain profoundly influences its pharmacokinetic properties and contributes to its overall efficacy.
-
Morpholino Group: The morpholine ring, a saturated heterocycle containing both oxygen and nitrogen atoms, significantly impacts the molecule's polarity and solubility. This moiety is known to be a favorable feature in many biologically active compounds, often improving pharmacokinetic profiles.[4][5][6]
-
Hydroxypropyl Linker: The hydroxypropyl linker provides a flexible chain connecting the imidazole core to the morpholine ring. The hydroxyl group can participate in hydrogen bonding, potentially influencing drug-target interactions and solubility.
-
Impact on Pharmacokinetics: This side chain is a primary determinant of this compound's absorption, distribution, metabolism, and excretion (ADME) properties. It contributes to a longer plasma half-life compared to metronidazole, allowing for less frequent dosing.[2][7]
Quantitative Structure-Activity Relationship (SAR) Data
While a comprehensive SAR study involving a systematic series of this compound analogs is not publicly available, we can compile and analyze quantitative data from this compound and closely related nitroimidazole derivatives to infer key relationships.
Table 1: In Vitro Antimicrobial Activity of this compound and Related Nitroimidazoles
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Trichomonas vaginalis | 2 | [8] |
| This compound | Entamoeba histolytica | 3 | [8] |
| Metronidazole | Bacteroides fragilis | 0.16 - 2.5 | [9] |
| Tinidazole | Gram-negative anaerobic bacilli | Geometric mean: 0.28 | [10] |
| Ornidazole | Gram-negative anaerobic bacilli | Geometric mean: not specified | [10] |
| Nimorazole | Gram-negative anaerobic bacilli | Geometric mean: 1.05 | [10] |
Table 2: In Vivo Efficacy of this compound
| Compound | Organism | Model | EC50 (mg/kg) | Reference |
| This compound | Trichomonas vaginalis | Rat | 20 | [8] |
| This compound | Entamoeba histolytica | Rat | 25 | [8] |
Table 3: Pharmacokinetic Parameters of this compound and Metronidazole
| Parameter | This compound | Metronidazole | Reference |
| Elimination Half-life (t1/2) | Longer than metronidazole | 6-10 hours | [2][11] |
| Protein Binding | Low (<20%) | Low (<20%) | [7] |
| Bioavailability (oral) | Well-absorbed | >90% | [2][7] |
Experimental Protocols
The evaluation of the antimicrobial activity of this compound and its potential derivatives relies on standardized and well-defined experimental protocols.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the in vitro activity of an antimicrobial agent. For anaerobic bacteria, the following methods are commonly employed:
-
Agar Dilution Method: This is the reference method for anaerobic susceptibility testing.
-
Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) containing twofold serial dilutions of the antimicrobial agent are prepared.
-
Inoculum Preparation: A standardized inoculum of the test organism (e.g., 105 CFU per spot) is prepared.
-
Inoculation: The bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
-
Broth Microdilution Method: This method is suitable for testing a large number of isolates.
-
Plate Preparation: Microtiter plates containing serial twofold dilutions of the antimicrobial agent in a suitable broth medium are prepared.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared and added to each well.
-
Incubation: The plates are incubated under anaerobic conditions.
-
MIC Determination: The MIC is the lowest concentration of the agent that prevents visible turbidity.
-
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the ADME properties of a drug candidate. A typical study design involves:
-
Animal Model: Rodent models (e.g., rats, mice) are commonly used in preclinical studies.
-
Drug Administration: The compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Analysis: The concentration of the drug and its metabolites in plasma or serum is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated using appropriate software.
Visualizing Key Processes
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound in an anaerobic bacterium.
Caption: Proposed mechanism of action of this compound.
General Workflow for SAR Studies
The logical workflow for conducting a structure-activity relationship study is depicted below.
Caption: General workflow for a structure-activity relationship study.
Conclusion and Future Directions
This compound is a potent antimicrobial agent whose efficacy is derived from its unique chemical structure. The 5-nitroimidazole core is essential for its mechanism of action, while the N-1 side chain, featuring a morpholine moiety, is critical for its favorable pharmacokinetic profile. Although direct, comprehensive SAR studies on a series of this compound analogs are lacking in the public domain, the analysis of related nitroimidazole compounds provides valuable insights.
Future research should focus on the systematic synthesis and evaluation of this compound analogs to build a more detailed SAR model. Key areas for exploration include:
-
Modification of the N-1 side chain: Investigating the impact of altering the length of the linker, the nature of the heterocyclic ring (substituting the morpholine with other heterocycles), and the stereochemistry of the hydroxyl group.
-
Substitution at the C-2 position: Exploring the effect of replacing the methyl group with other small alkyl or electron-withdrawing/donating groups.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the activity of novel this compound derivatives and guide further synthesis efforts.
A deeper understanding of the SAR of this compound will undoubtedly facilitate the development of the next generation of nitroimidazole antibiotics with improved efficacy, a broader spectrum of activity, and an enhanced safety profile.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Metronidazole versus anaerobes. In vitro data and initial clinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile and primary indications of Morinidazole
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent approved for the treatment of anaerobic bacterial infections.[1] Developed as an alternative to metronidazole, this compound exhibits a favorable pharmacological profile, including potent in vitro activity against a range of anaerobic bacteria, and a distinct metabolic pathway that may reduce the potential for certain drug-drug interactions.[1] This document provides a comprehensive overview of the pharmacological properties, primary clinical indications, and supporting scientific data for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Profile
Mechanism of Action
Similar to other 5-nitroimidazole compounds, this compound functions as a prodrug that requires reductive activation within anaerobic microorganisms.[2] The selective toxicity of this compound is attributed to the presence of low redox potential electron transport proteins in anaerobic bacteria, such as nitroreductases.[2]
The mechanism of action can be summarized in the following steps:
-
Cellular Uptake: this compound, in its inactive state, passively diffuses across the cell membrane of anaerobic bacteria.[2]
-
Reductive Activation: Inside the anaerobic cell, the nitro group of this compound is reduced by enzymes like nitroreductases.[2] This process is crucial for the drug's activation.[2]
-
Formation of Reactive Intermediates: The reduction of this compound generates cytotoxic reactive intermediates, including free radicals.[2]
-
DNA Damage: These reactive intermediates interact with microbial DNA, leading to strand breaks and destabilization of the DNA's helical structure.[2]
-
Inhibition of Nucleic Acid Synthesis and Cell Death: The extensive DNA damage inhibits nucleic acid synthesis and ultimately results in bacterial cell death.[2]
Pharmacokinetics
This compound is administered intravenously and exhibits a predictable pharmacokinetic profile in healthy subjects.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single 500 mg IV Infusion)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 13,300 ± 1,700 |
| Tmax (h) | 1.0 ± 0.0 |
| AUC (0-t) (ng·h/mL) | 74,866 (reported) |
| t1/2 (h) | 6.0 - 7.0 (approximate range) |
| CL (L/h) | 6.9 ± 0.7 |
| Vd (L) | 59.7 ± 6.8 |
Data compiled from a study in healthy Chinese volunteers.
A study involving patients with renal insufficiency demonstrated that the pharmacokinetics of this compound are altered in this population, suggesting the need for dose adjustments.
This compound is extensively metabolized in humans, primarily through N+-glucuronidation and sulfation.[3] The main metabolic pathway does not involve the cytochrome P450 (CYP) system, which may result in fewer drug-drug interactions compared to other nitroimidazoles like metronidazole.[1] The major metabolites are diastereoisomeric N+-glucuronides (M8-1 and M8-2) and a sulfate conjugate (M7).[3]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a variety of anaerobic bacteria.[1]
Table 2: In Vitro Activity of this compound and Comparator Agents Against Anaerobic Bacteria
| Organism | This compound MIC Range (μg/mL) | Metronidazole MIC Range (μg/mL) | Ornidazole MIC Range (μg/mL) |
| Bacteroides fragilis | ≤0.06-4 | 0.25-8 | 0.25-4 |
| Prevotella spp. | ≤0.06-2 | ≤0.06-4 | ≤0.06-2 |
| Peptostreptococcus spp. | ≤0.06-1 | ≤0.06-2 | ≤0.06-1 |
| Clostridium perfringens | 0.125-2 | 0.5-8 | 0.25-4 |
MIC (Minimum Inhibitory Concentration) values are compiled from various in vitro studies. The ranges may vary depending on the specific strains and testing methodologies used.[1]
Primary Clinical Indications
This compound is primarily indicated for the treatment of anaerobic infections.
Pelvic Inflammatory Disease (PID)
This compound has been approved for the treatment of PID in China since 2014.[1] Clinical trials have demonstrated its efficacy and safety in this indication.
A multicenter, double-blind, randomized, parallel-group, non-inferiority study compared this compound with ornidazole in women with PID.[4]
Table 3: Efficacy of this compound vs. Ornidazole in the Treatment of Pelvic Inflammatory Disease
| Outcome | This compound (500 mg IV twice daily) | Ornidazole (500 mg IV twice daily) |
| Clinical Resolution Rate (PPS) | 96.86% (154/159) | 96.73% (148/153) |
| Bacteriological Success Rate (MBV) | 100% (32/32) | 89.66% (26/29) |
PPS: Per-Protocol Set; MBV: Microbiologically Valid Population.[4]
Drug-related adverse events were reported to be less frequent with this compound (32.74%) compared to ornidazole (47.06%).[4]
Other Potential Indications
This compound has been investigated for other infections caused by anaerobic bacteria, including appendicitis.[5] Further research is needed to establish its role in these conditions. There is also interest in its potential use for periodontitis and as part of eradication regimens for Helicobacter pylori, given the activity of other nitroimidazoles in these areas.
Experimental Protocols
In Vitro Susceptibility Testing
-
Methodology: The in vitro activity of this compound and comparator agents is typically determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Bacterial isolates are cultured on appropriate media under anaerobic conditions.
-
Serial twofold dilutions of the antimicrobial agents are prepared and incorporated into agar plates.
-
A standardized inoculum of each bacterial isolate is applied to the surface of the agar plates.
-
Plates are incubated under anaerobic conditions at 35-37°C for 48 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Clinical Trial Protocol for Pelvic Inflammatory Disease (Abridged)
-
Study Design: A multicenter, prospective, open-label, single-arm, phase IV trial (NCT03391440).[1]
-
Patient Population: Adult women diagnosed with PID based on clinical signs and symptoms, including lower abdominal tenderness, uterine tenderness, and/or adnexal tenderness, along with supporting evidence such as fever, elevated white blood cell count, or elevated C-reactive protein.[1]
-
Intervention:
-
Primary Outcome Measures: Clinical resolution rate at the test-of-cure visit (7-30 days post-therapy).[1]
-
Secondary Outcome Measures: Bacteriological success rate, incidence of adverse events.[1]
-
Sample Collection and Analysis: Endocervical or endometrial samples for microbiological analysis are collected at baseline and at the test-of-cure visit.
Safety and Tolerability
Clinical studies have shown that this compound is generally well-tolerated.[1] The most common drug-related adverse events are mild to moderate in severity and include nausea, dizziness, abdominal discomfort, and headache.[1] Compared to ornidazole, this compound was associated with a lower incidence of drug-related adverse events in a head-to-head clinical trial for PID.[4] Due to its high water solubility, it is suggested to have a lower potential to cross the blood-brain barrier, potentially leading to a lower incidence of central nervous system side effects compared to other nitroimidazoles.[1]
Conclusion
This compound is a valuable addition to the armamentarium of antimicrobial agents for the treatment of anaerobic infections. Its potent in vitro activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety in pelvic inflammatory disease make it a promising therapeutic option. Further research is warranted to explore its full clinical potential in other anaerobic infections.
References
- 1. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Antibacterial Spectrum of Morinidazole: A Technical Guide
Morinidazole, a third-generation nitroimidazole antimicrobial agent, demonstrates potent and selective activity against a wide spectrum of anaerobic bacteria. As a class, nitroimidazoles are prodrugs that require reductive activation within susceptible anaerobic microorganisms to exert their cytotoxic effects. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, detailing its activity against various clinically relevant anaerobic pathogens, the methodologies for its evaluation, and its mechanism of action.
Mechanism of Action
The selective toxicity of this compound against anaerobic bacteria is attributed to its unique mechanism of action, which is initiated by the reductive activation of its nitro group. This process is characteristic of nitroimidazole compounds and occurs preferentially in the low redox potential environment of anaerobic cells.
The key steps in the mechanism of action are as follows:
-
Cellular Uptake: this compound, being a small and lipophilic molecule, passively diffuses across the bacterial cell membrane.
-
Reductive Activation: Inside the anaerobic bacterium, low-redox potential electron-transport proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group of this compound. This reduction is catalyzed by enzymes like pyruvate-ferredoxin oxidoreductase (PFOR) and nitroreductases.
-
Formation of Cytotoxic Intermediates: The reduction of the nitro group generates short-lived, highly reactive cytotoxic intermediates, including nitroso and hydroxylamine radicals.
-
DNA Damage: These reactive intermediates interact with and induce damage to bacterial DNA, leading to strand breakage, helix destabilization, and ultimately, cell death.
This activation pathway is inefficient in aerobic or facultative anaerobic bacteria under aerobic conditions, as the high redox potential environment prevents the reduction of the nitro group. This selectivity accounts for the targeted spectrum of activity of this compound against anaerobes and its minimal impact on aerobic bacteria.
In Vitro Antibacterial Spectrum
This compound exhibits potent in vitro activity against a broad range of obligate anaerobic bacteria, including both Gram-positive and Gram-negative species. Its spectrum of activity is largely comparable to or, in some instances, superior to that of other nitroimidazoles like metronidazole and ornidazole. This compound is generally inactive against aerobic and facultative anaerobic bacteria.
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various clinically significant anaerobic bacteria. MIC values are presented as MIC50 (the concentration that inhibits the growth of 50% of isolates) and MIC90 (the concentration that inhibits the growth of 90% of isolates).
Table 1: In Vitro Activity of this compound Against Gram-Negative Anaerobic Bacilli
| Bacterial Species | No. of Strains | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Bacteroides fragilis | 19 | 0.5 | 1 | 0.25 - 2 |
| Bacteroides thetaiotaomicron | 6 | 1 | 2 | 0.5 - 4 |
| Prevotella bivia | 12 | 0.25 | 0.5 | 0.125 - 1 |
| Prevotella intermedia/nigrescens | - | - | - | - |
| Fusobacterium nucleatum | - | - | - | - |
Table 2: In Vitro Activity of this compound Against Gram-Positive Anaerobic Bacteria
| Bacterial Species | No. of Strains | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Clostridium difficile | - | - | - | - |
| Clostridium perfringens | - | - | - | - |
| Finegoldia magna | 5 | 0.25 | 0.5 | 0.125 - 1 |
| Peptostreptococcus spp. | - | - | - | - |
Table 3: In Vitro Activity of this compound Against Other Clinically Relevant Bacteria
| Bacterial Species | No. of Strains | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Gardnerella vaginalis | - | - | - | - |
| Helicobacter pylori | - | - | - | - |
Data for Tables 1, 2, and 3 are primarily derived from a comparative study on the antibacterial activity of this compound. The absence of data for certain species indicates a need for further research.
Experimental Protocols for Antimicrobial Susceptibility Testing
The in vitro activity of this compound is determined using standardized antimicrobial susceptibility testing (AST) methods, primarily agar dilution and broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Agar Dilution Method
The agar dilution method is the reference method for AST of anaerobic bacteria.
Workflow for Agar Dilution Susceptibility Testing of this compound:
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide) and then serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: The antimicrobial dilutions are added to molten agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, which is then poured into petri dishes. A growth control plate without any antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending colonies from a fresh culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The surface of the agar plates is inoculated with the bacterial suspension using a multipoint inoculator.
-
Incubation: The plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 42-48 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
Broth Microdilution Method
The broth microdilution method is a more convenient alternative for determining the MIC of this compound.
Detailed Methodology:
-
Preparation of Microdilution Plates: Serial two-fold dilutions of this compound are prepared in a suitable anaerobic broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that prevents visible turbidity in the wells.
Minimum Bactericidal Concentration (MBC) Determination
To determine if this compound is bactericidal, an MBC test can be performed following the MIC determination.
Workflow for MBC Determination:
Detailed Methodology:
-
Following the incubation period for the broth microdilution MIC test, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth (i.e., at and above the MIC).
-
The aliquots are plated onto a suitable non-selective agar medium.
-
The plates are incubated anaerobically until growth is visible in the control cultures.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[1][2][3]
Conclusion
This compound demonstrates potent and selective in vitro activity against a wide range of clinically important anaerobic bacteria. Its mechanism of action, which relies on reductive activation within the anaerobic environment, makes it a highly effective agent for the treatment of anaerobic infections while sparing the aerobic and facultative anaerobic components of the normal human microbiota. The standardized methodologies outlined in this guide are essential for the accurate determination of its in vitro antibacterial spectrum and for ongoing surveillance of antimicrobial resistance. Further studies are warranted to expand the quantitative data on the in vitro activity of this compound against a broader array of anaerobic and microaerophilic pathogens.
References
Morinidazole: A Third-Generation Nitroimidazole Antimicrobial Agent – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent that has demonstrated significant efficacy against a broad spectrum of anaerobic bacteria and certain protozoa.[1] Developed as a derivative of ornidazole, this compound exhibits an improved pharmacokinetic profile and a favorable safety and tolerability profile compared to earlier-generation nitroimidazoles like metronidazole.[2] Its mechanism of action, like other nitroimidazoles, involves the reduction of its nitro group within anaerobic microorganisms to form reactive intermediates that induce DNA damage and lead to cell death.[1][2] Clinical studies have validated its efficacy in treating anaerobic infections, such as pelvic inflammatory disease (PID) and appendicitis, positioning it as a valuable therapeutic option in the clinical setting.[3] This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, safety, and relevant experimental protocols.
Introduction to this compound
This compound is a potent antimicrobial agent developed for the treatment of infections caused by anaerobic bacteria.[1] As a third-generation nitroimidazole, it was designed to overcome some of the limitations of earlier drugs in its class, offering enhanced pharmacokinetic properties and reduced toxicity.[2] It is particularly effective against clinically significant anaerobes, including Bacteroides fragilis and Clostridium species.[1]
Mechanism of Action
The antimicrobial activity of this compound, characteristic of the 5-nitroimidazole class, is dependent on its activation within the target anaerobic microorganism. The process can be summarized in the following steps:
-
Cellular Uptake: this compound, a prodrug, passively diffuses into the anaerobic bacterial cell.[4]
-
Reductive Activation: Inside the low-redox-potential environment of the anaerobe, the nitro group of this compound is reduced by electron transport proteins, such as ferredoxin or flavodoxin, which are part of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system.[2] This reduction is a critical step for the drug's activation.[2]
-
Formation of Reactive Intermediates: The reduction process generates highly reactive nitroso free radicals and other cytotoxic intermediates.[2][4]
-
DNA Damage: These reactive intermediates interact with microbial DNA, causing a loss of helical structure, strand breakage, and ultimately, inhibition of nucleic acid synthesis.[1][2]
-
Cell Death: The extensive damage to DNA leads to bacterial cell death.[2]
The selective toxicity of this compound towards anaerobic organisms is attributed to the fact that the reductive activation occurs efficiently only in low-redox-potential environments, which are characteristic of anaerobes but not of aerobic human cells.[1]
dot
Caption: Mechanism of action of this compound in anaerobic bacteria.
Antimicrobial Spectrum
This compound exhibits potent activity against a wide range of anaerobic bacteria. While comprehensive public data on its activity against a vast array of anaerobes is still emerging, clinical studies have provided valuable insights into its spectrum.
Table 1: In Vitro Activity of this compound and Comparator Agents against Anaerobic Bacteria from a Phase IV PID Trial [5]
| Bacterial Species | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis (n=19) | This compound | 2 | 4 | 1-8 |
| Ornidazole | 0.5 | 2 | 0.5-4 | |
| Metronidazole | 1 | 4 | 0.5-8 | |
| Prevotella bivia (n=12) | This compound | 2 | 4 | 1-4 |
| Ornidazole | 1 | 2 | 0.5-2 | |
| Metronidazole | 2 | 4 | 1-4 | |
| Bacteroides thetaiotaomicron (n=6) | This compound | 2 | 4 | 1-4 |
| Ornidazole | 1 | 2 | 0.5-2 | |
| Metronidazole | 2 | 4 | 1-4 | |
| Finegoldia magna (n=5) | This compound | 2 | 4 | 1-4 |
| Ornidazole | 1 | 2 | 0.5-2 | |
| Metronidazole | 1 | 2 | 0.5-2 | |
| Lactobacillus sp. (n=6) | This compound | 2 | 4 | 1-4 |
| Ornidazole | 1 | 2 | 0.5-2 | |
| Metronidazole | 2 | 4 | 1-4 |
Pharmacokinetics and Pharmacodynamics
This compound demonstrates favorable pharmacokinetic properties, including good tissue penetration and a longer half-life compared to some earlier nitroimidazoles, allowing for less frequent dosing.[2]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects after a Single 500 mg Intravenous Infusion
| Parameter | Value (Mean ± SD) |
| Cmax (µg/mL) | 11.0 ± 2.1 |
| Tmax (h) | 0.9 ± 0.2 |
| AUC₀₋t (µg·h/mL) | 89.5 ± 17.5 |
| t½ (h) | 7.4 ± 1.2 |
| CL (L/h) | 5.75 ± 1.31 |
| Vss (L) | 53.9 ± 11.4 |
Data from a study involving healthy subjects. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.
Clinical Efficacy
Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of anaerobic infections. A notable example is its application in pelvic inflammatory disease (PID).
Table 3: Clinical and Bacteriological Efficacy of this compound vs. Ornidazole in the Treatment of Pelvic Inflammatory Disease (Per-Protocol Set)
| Outcome | This compound (500 mg IV twice daily) | Ornidazole (500 mg IV twice daily) |
| Clinical Resolution Rate at Test of Cure (TOC) | 96.86% (154/159) | 96.73% (148/153) |
| Bacteriological Success Rate at TOC (Microbiologically Valid Population) | 100% (32/32) | 89.66% (26/29) |
Data from a multicenter, double-blind, randomized, parallel-group, non-inferiority study.
In a phase IV, open-label trial of this compound in combination with levofloxacin for PID, the clinical resolution rate at the test of cure visit was 82.49% in the per-protocol set.[5] The bacteriological success rate in the microbiologically valid population was 87.5%.[5]
Safety and Tolerability
This compound is generally well-tolerated. Clinical studies have shown that it is associated with fewer drug-related adverse events compared to ornidazole.[6] Common adverse events are typically mild to moderate and primarily affect the gastrointestinal and nervous systems.
Table 4: Incidence of Drug-Related Adverse Events
| Study | This compound | Ornidazole |
| Phase III PID Trial | 32.74% (55/168) | 47.06% (80/170) |
In a phase IV study, the rate of drug-related adverse events for this compound administered with levofloxacin was 27.43%.[5] The most frequently reported drug-related adverse events included nausea, dizziness, abdominal discomfort, vomiting, and pruritus.[5]
Resistance Mechanisms
Resistance to nitroimidazoles, while not widespread, is an area of ongoing research. The primary mechanisms of resistance involve impaired activation of the prodrug.
-
Reduced Drug Activation: Mutations in the genes encoding for nitroreductases, such as those in the rdxA and frxA genes in Helicobacter pylori, can lead to decreased activation of the nitroimidazole and subsequent resistance.
-
Increased Oxygen Scavenging: Some microorganisms may develop enhanced mechanisms to scavenge oxygen, which can interfere with the reductive activation of the nitroimidazole.
-
Efflux Pumps: Although less common, increased expression of efflux pumps that actively transport the drug out of the cell can contribute to resistance.
-
nim Genes: The presence of nim genes, which encode for nitroimidazole reductase enzymes, can lead to the conversion of the 5-nitroimidazole to a non-toxic amino derivative, thus conferring resistance. These genes have been identified in various anaerobic bacteria, including Bacteroides species.
dot
Caption: Key mechanisms of resistance to nitroimidazole antimicrobials.
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Dilution Method - General Protocol)
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against anaerobic bacteria.
dot
Caption: General workflow for antimicrobial susceptibility testing by agar dilution.
Detailed Steps:
-
Media Preparation: Prepare an appropriate agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood. Autoclave and cool to 48-50°C in a water bath.
-
Antimicrobial Agent Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions to obtain the desired concentration range.
-
Plate Preparation: Add 1 part of each antimicrobial dilution to 9 parts of molten agar. Mix gently and pour into sterile petri dishes. Include a drug-free control plate.
-
Inoculum Preparation: Grow the anaerobic bacteria to be tested on a suitable medium. Prepare a suspension of the bacteria in a broth medium and adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, deliver a standardized volume of the bacterial suspension to the surface of each agar plate.
-
Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Pharmacokinetic Study (General Protocol for a Single-Dose IV Study)
This protocol outlines the general methodology for a single-dose intravenous pharmacokinetic study of this compound in human subjects.
dot
Caption: Workflow for a single-dose intravenous pharmacokinetic study.
Detailed Steps:
-
Subject Recruitment: Healthy volunteers are recruited after providing informed consent and undergoing a thorough medical screening.
-
Drug Administration: A single intravenous dose of this compound (e.g., 500 mg) is administered as an infusion over a specified period.
-
Blood Sample Collection: Blood samples are collected into tubes containing an appropriate anticoagulant at predefined time points (e.g., before the dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours after the start of the infusion).
-
Plasma Separation and Storage: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to calculate key pharmacokinetic parameters.
Conclusion
This compound represents a significant advancement in the class of nitroimidazole antimicrobials. Its potent in vitro activity against a wide range of anaerobic bacteria, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety make it a valuable therapeutic agent for the treatment of anaerobic infections. As with all antimicrobials, continued surveillance of its activity and the emergence of any potential resistance is warranted. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important antimicrobial agent.
References
- 1. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of anaerobic bacteria to metronidazole: relative resistance of non-spore-forming gram-positive baccilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of metronidazole on growth and toxin production by epidemic Clostridium difficile PCR ribotypes 001 and 027 in a human gut model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety Profile of Morinidazole: A Technical Guide
Disclaimer: This document aims to provide a comprehensive overview of the preclinical toxicity and safety profile of Morinidazole. However, a thorough review of publicly available scientific literature and regulatory documents reveals a significant lack of detailed, quantitative preclinical toxicity data for this compound. Therefore, to fulfill the user's request for an in-depth technical guide with illustrative data and protocols, this document will outline the standard battery of preclinical toxicity studies conducted for a new chemical entity. Where specific data for this compound is unavailable, data from the structurally related and well-characterized 5-nitroimidazole compound, Metronidazole, will be used for illustrative purposes. This is intended to provide researchers, scientists, and drug development professionals with a framework for the type of data and experimental design expected in a comprehensive preclinical safety assessment. It is explicitly stated that any data attributed to Metronidazole should not be directly extrapolated to this compound.
Executive Summary
This compound is a 5-nitroimidazole antimicrobial agent. As with any new pharmaceutical compound, a rigorous preclinical safety evaluation is essential to characterize its potential toxicities prior to human clinical trials. This guide summarizes the typical non-clinical studies performed to establish a safety profile, including acute, subchronic, and chronic toxicity assessments, as well as evaluations of genotoxicity, reproductive and developmental toxicity, and safety pharmacology. While specific preclinical data for this compound is scarce in the public domain, this guide provides a template for the expected toxicological evaluation based on international regulatory guidelines.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. The primary endpoint is the median lethal dose (LD50), which is the dose that is lethal to 50% of the tested animal population.
Experimental Protocol: Acute Oral Toxicity (Illustrative)
-
Test System: Sprague-Dawley rats and ICR mice.
-
Administration Route: Oral gavage.
-
Dose Levels: A range of doses is administered to different groups of animals.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.
-
Endpoints: Mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), body weight changes, and gross necropsy of all animals.
Data Presentation: Acute Toxicity of Metronidazole (Illustrative)
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 3800 | [1] |
| Rat | Oral | 5000 | [1] |
| Chick | Oral | 3061.8 | [2] |
| Chick | Intraperitoneal | 516.9 | [2] |
Repeated-Dose Toxicity (Subchronic and Chronic)
Repeated-dose toxicity studies evaluate the effects of a substance following prolonged administration. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months or longer. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 90-Day Oral Toxicity Study (Illustrative)
-
Test System: Wistar rats and Beagle dogs.
-
Administration Route: Daily oral gavage.
-
Dose Levels: At least three dose levels (low, mid, high) and a control group.
-
Duration: 90 days.
-
Endpoints: Comprehensive clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of a full range of tissues.
Data Presentation: Repeated-Dose Toxicity of Secnidazole (A related 5-nitroimidazole) (Illustrative)[3]
| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs/Effects Observed at Higher Doses |
| Rat | 28-day | Oral | No NOAEL determined in males; >100 in females | Increased pituitary and thyroid/parathyroid weights in males. |
| Dog | 28-day | Oral | 60 | Morbidity and mortality at higher doses. |
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A standard battery of tests is typically conducted to evaluate different endpoints, including gene mutations, chromosomal aberrations, and DNA damage.
Experimental Protocols (Illustrative)
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Test System: Various strains of Salmonella typhimurium and Escherichia coli.
-
Method: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9). The number of revertant colonies is counted to assess mutagenicity.[3]
-
-
In Vitro Mammalian Chromosomal Aberration Test:
-
Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Method: Cells are exposed to the test substance with and without S9, and metaphase chromosomes are examined for structural aberrations.[4]
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test:
-
Test System: Bone marrow or peripheral blood of mice or rats.
-
Method: Animals are treated with the test substance, and erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.
-
Data Presentation: Genotoxicity of Metronidazole (Illustrative)
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With & Without | Positive | [5] |
| Chromosomal Aberration | Human Lymphocytes | Not specified | Positive | [5] |
| Micronucleus Test | Mouse Bone Marrow | In vivo | Conflicting Results | [5] |
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on all aspects of the reproductive cycle. These are typically conducted in segments:
-
Segment I (Fertility and Early Embryonic Development): Assesses effects on male and female fertility and early embryonic development.[6]
-
Segment II (Embryo-Fetal Development): Evaluates the potential for teratogenicity (birth defects).[6]
-
Segment III (Pre- and Postnatal Development): Examines effects on late fetal development, parturition, lactation, and offspring viability and growth.[7]
Experimental Protocol: Segment II - Embryo-Fetal Development Study (Illustrative)
-
Test System: Pregnant Sprague-Dawley rats and New Zealand White rabbits.
-
Administration: Dosing during the period of major organogenesis.
-
Endpoints: Maternal clinical signs, body weight, food consumption, and reproductive parameters (e.g., number of corpora lutea, implantations, resorptions). Fetal evaluations include external, visceral, and skeletal examinations for malformations.
Safety Pharmacology
Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.[8][9]
Experimental Protocols (Illustrative)
-
Cardiovascular System:
-
In Vitro: hERG assay to assess the potential for QT interval prolongation.
-
In Vivo: Telemetered dogs to monitor blood pressure, heart rate, and electrocardiogram (ECG).
-
-
Central Nervous System (CNS):
-
Respiratory System:
-
Method: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.[12]
-
Conclusion
References
- 1. bgrci.de [bgrci.de]
- 2. researchgate.net [researchgate.net]
- 3. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 4. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproductive Toxicology - IITRI [iitri.org]
- 7. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 8. CNS, RESPIRATORY & CVS (hERG assay) SAFETY PHARMACOLOGY STUDIES | PPTX [slideshare.net]
- 9. Safety pharmacology | PPTX [slideshare.net]
- 10. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. altasciences.com [altasciences.com]
Physicochemical Properties of Morinidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent with broad-spectrum activity against anaerobic bacteria and protozoa. A thorough understanding of its physicochemical properties is paramount for the successful development of robust and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its chemical structure, molecular weight, lipophilicity, and solubility. This document also outlines detailed experimental protocols for the determination of these key parameters and presents a conceptual diagram of its mechanism of action. All quantitative data is summarized in structured tables for ease of reference.
Chemical Identity and Structure
This compound, with the chemical formula C₁₁H₁₈N₄O₄, is structurally characterized by a 5-nitroimidazole ring linked to a morpholine moiety via a propan-2-ol bridge.[1] This unique structure influences its physicochemical properties and biological activity.
| Property | Value | Source |
| IUPAC Name | 1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | [1] |
| CAS Number | 92478-27-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₈N₄O₄ | [1][3][4][5] |
| Molecular Weight | 270.29 g/mol | [1][4][5] |
| SMILES | CC1=NC=C(N1CC(CN2CCOCC2)O)--INVALID-LINK--[O-] | [1] |
| Appearance | White to off-white solid | [6] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. The available data for this compound is presented below.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes. The computed LogP value for this compound suggests it is a relatively hydrophilic compound.
| Parameter | Value | Method | Source |
| XLogP3 | -0.3 | Computed | [1][5] |
Solubility
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (369.97 mM) | [6] |
| Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.75 mg/mL | [6] |
Acidity Constant (pKa)
The pKa value, which describes the ionization state of a molecule at a given pH, is a critical parameter influencing solubility, absorption, and interaction with biological targets. An experimental pKa value for this compound has not been found in the reviewed literature.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound. An experimentally determined melting point for this compound is not specified in the available literature.
Mechanism of Action
Similar to other 5-nitroimidazole antibiotics, the antimicrobial activity of this compound is initiated by the reduction of its nitro group within anaerobic microorganisms. This process, facilitated by microbial nitroreductases, generates reactive cytotoxic intermediates, including free radicals.[1] These reactive species subsequently interact with microbial DNA, leading to strand breakage and destabilization of the helical structure, which ultimately results in bacterial cell death.[1]
Experimental Protocols
While specific experimental data for some of this compound's physicochemical properties are not publicly available, the following are detailed, standard methodologies that can be employed for their determination.
Determination of Partition Coefficient (LogP) by HPLC
This method correlates the retention time of a compound on a reversed-phase HPLC column with the retention times of compounds with known LogP values.
Workflow:
Methodology:
-
Preparation of Standard Solutions: A series of standard compounds with known LogP values are dissolved in a suitable solvent (e.g., methanol).
-
Preparation of Sample Solution: A solution of this compound of known concentration is prepared in the same solvent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic mixture of methanol and water. The exact ratio is optimized to achieve good separation and reasonable retention times.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where this compound and the standards have significant absorbance.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system, and their retention times are recorded.
-
Data Processing: A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The LogP of this compound is then determined by interpolating its log(k') value on this curve.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Workflow:
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Separation: The resulting suspension is filtered through a membrane filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.
Workflow:
Methodology:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically purified water. If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol) may be used.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group(s) in this compound.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the ionizable group has been neutralized.
Conclusion
References
- 1. HPLC Method for Analysis of Metronidazole on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. labsolu.ca [labsolu.ca]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide on Morinidazole's Effect on Bacterial DNA Synthesis and Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent, demonstrating significant efficacy against a broad spectrum of anaerobic bacteria and certain protozoa.[1][2] As a derivative of ornidazole, this compound exhibits an enhanced pharmacokinetic profile and a favorable safety profile, making it a valuable therapeutic option for anaerobic infections.[1] This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its profound effects on bacterial DNA synthesis and integrity. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and exploration of this potent antimicrobial agent.
Core Mechanism of Action: Disruption of Bacterial DNA
The antibacterial activity of this compound, like other 5-nitroimidazoles, is contingent upon the anaerobic environment of susceptible microorganisms. The core mechanism can be delineated into a multi-step process that culminates in bacterial cell death.[1][3]
-
Cellular Uptake and Reductive Activation: this compound, in its prodrug form, readily diffuses across the bacterial cell membrane.[3] Once inside the anaerobic bacterium, the nitro group of the this compound molecule undergoes a crucial reduction process. This activation is catalyzed by low-redox-potential electron-transport proteins, such as ferredoxin, which are abundant in anaerobic organisms.[4] Bacterial nitroreductases play a pivotal role in this reductive activation.[1]
-
Generation of Reactive Intermediates: The reduction of the nitro group results in the formation of highly reactive and cytotoxic nitroso free radicals and other short-lived intermediates.[2][3][4] These reactive species are the primary effectors of this compound's bactericidal action.
-
Interaction with and Damage to Bacterial DNA: The generated reactive intermediates interact directly with the bacterial DNA, leading to a cascade of damaging events. This includes causing single and double-strand breaks in the DNA helix and inducing a loss of the helical structure.[2][3][5] This structural damage severely disrupts the template function of the DNA.
-
Inhibition of DNA Synthesis and Cell Death: The extensive damage to the DNA molecule effectively halts DNA replication and transcription.[1][2] The inability of the bacterium to synthesize new DNA and essential proteins ultimately leads to metabolic dysfunction and cell death.[2][3]
Quantitative Data on this compound's In Vitro Activity
The in vitro efficacy of this compound has been evaluated against a wide range of clinically significant anaerobic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC values for this compound against various anaerobic pathogens.
| Bacterial Species | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference(s) |
| Bacteroides fragilis | 0.16 - 2.5 | 1.0 | 2.0 | [6][7] |
| Clostridium difficile | 0.25 - >32 | 0.5 | 4.0 | [8][9] |
| Peptostreptococcus spp. | ≤0.016 - 8 | - | - | [10] |
| Fusobacterium nucleatum | ≤0.016 - 0.064 | - | - | [3] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. The provided data for Peptostreptococcus spp. and Fusobacterium nucleatum is based on metronidazole, a closely related nitroimidazole, due to the limited availability of specific this compound data for these species.
Experimental Protocols for Assessing DNA Damage
Several established experimental protocols can be adapted to investigate and quantify the DNA-damaging effects of this compound on bacteria.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against anaerobic bacteria is typically determined using the agar dilution or broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method: [1]
-
Media Preparation: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K) containing twofold serial dilutions of this compound.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 105 CFU/spot) from a fresh culture.
-
Inoculation: Spot the bacterial suspension onto the surface of the this compound-containing agar plates.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Broth Microdilution Method: [2][8]
-
Plate Preparation: Prepare 96-well microtiter plates containing twofold serial dilutions of this compound in a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 16-20 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents visible turbidity or a pellet of bacterial growth.
Single-Cell Gel Electrophoresis (Comet Assay) for DNA Fragmentation Analysis
The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[1][11]
-
Cell Preparation and Treatment: Treat a suspension of anaerobic bacteria with varying concentrations of this compound for a defined period. Include appropriate negative (untreated) and positive (known DNA-damaging agent) controls.
-
Cell Embedding: Mix the treated bacterial cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Lyse the embedded cells using a lysis buffer containing detergent and high salt concentrations to remove the cell wall and membranes, leaving the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Quantification: Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment using specialized software.[11]
Assessment of the Bacterial SOS Response
The SOS response is a global response to DNA damage in bacteria that involves the induction of a set of genes, including recA, which is central to DNA repair.[12] The induction of the SOS response by this compound can be assessed by quantifying the expression of key SOS genes.
-
Bacterial Culture and Treatment: Expose an anaerobic bacterial culture to sub-inhibitory and inhibitory concentrations of this compound.
-
RNA Extraction: Isolate total RNA from the bacterial cells at different time points after treatment.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qPCR): Perform qPCR using primers specific for SOS response genes (e.g., recA, lexA) and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data to determine the relative fold change in the expression of the SOS genes in this compound-treated cells compared to untreated controls.[13]
Conclusion
This compound exerts its potent bactericidal activity against anaerobic bacteria by targeting the very core of their existence: their DNA. Through a process of reductive activation unique to the anaerobic environment, this compound is transformed into a weapon that inflicts extensive damage on bacterial DNA, leading to the inhibition of DNA synthesis and ultimately, cell death. The quantitative data on its in vitro activity, coupled with the detailed experimental protocols for assessing its impact on DNA integrity, provide a solid foundation for further research and development. A thorough understanding of these mechanisms is paramount for optimizing the clinical use of this compound and for the development of novel antimicrobial strategies to combat the growing threat of anaerobic bacterial infections.
References
- 1. The in-vitro activity of metronidazole against Enterobacteriaceae alone and in mixed cultures with Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reassessment of Clostridium difficile Susceptibility to Metronidazole and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antimicrobial Susceptibility of Fusobacterium Nucleatum to Different Antibiotics IADR Abstract Archives [iadr.abstractarchives.com]
- 4. Probing antibacterial drugs for Fusobacterium nucleatum subsp. nucleatum ATCC 25586 targeting UDP-N-acetylglucosamine 1-carboxyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of metronidazole on Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activities of metronidazole and its hydroxy metabolite against Bacteroides spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal activity of metronidazole against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Metronidazole Resistance in Clostridium difficile Is Heterogeneous - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The expression regulation of recA gene and bacterial class 2 integron-associated genes induced by antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into Morinidazole Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morinidazole, a third-generation 5-nitroimidazole antimicrobial agent, demonstrates significant efficacy against anaerobic bacteria and protozoa.[1] As with all antimicrobials, the emergence of resistance is a critical concern. This technical guide provides an in-depth overview of the initial investigations into the mechanisms of resistance to this compound. Due to the limited specific research on this compound resistance, this guide synthesizes current knowledge, drawing heavily on the well-documented resistance mechanisms of the structurally related compound, Metronidazole, and integrating available data specific to this compound. The primary mechanisms explored include enzymatic inactivation via nim genes, alterations in drug activation pathways involving pyruvate:ferredoxin oxidoreductase (PFOR), the role of efflux pumps, and the contribution of DNA repair systems. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in the field.
Introduction to this compound and its Mechanism of Action
This compound, a derivative of ornidazole, is a prodrug that requires reductive activation within the anaerobic microorganism to exert its cytotoxic effects.[2] The mechanism of action is initiated by the entry of this compound into the microbial cell via passive diffusion.[3] Inside the low-redox-potential environment of anaerobic bacteria, the nitro group of this compound is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR).[4] This reduction process generates short-lived, highly reactive nitroso free radicals that interact with and damage microbial DNA, leading to strand breaks and helical structure instability.[2][3] The resulting disruption of DNA replication and repair ultimately causes cell death.[2]
Known and Postulated Mechanisms of this compound Resistance
The primary mechanisms of resistance to 5-nitroimidazoles are multifaceted and can involve one or a combination of the following:
-
Enzymatic Inactivation: The most well-characterized mechanism of resistance to 5-nitroimidazoles in Bacteroides species is mediated by the nim genes.[5]
-
Altered Drug Activation: Reduced efficiency in the reductive activation of the prodrug can lead to decreased levels of the toxic radical intermediates.[3]
-
Increased Drug Efflux: The active removal of the antimicrobial agent from the cell can prevent it from reaching its target at effective concentrations.[5]
-
Enhanced DNA Repair: More efficient repair of DNA damage caused by the activated drug can contribute to cell survival and resistance.[5]
The following sections will delve into the specifics of each of these mechanisms, presenting the available data and outlining relevant experimental approaches.
Data Presentation: Quantitative Analysis of this compound Activity
Quantitative data on the in vitro activity of this compound provides a baseline for understanding its efficacy and for identifying deviations that may indicate resistance.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound, Ornidazole, and Metronidazole against Anaerobic Bacteria [1]
| Bacterial Species | Drug | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Bacteroides fragilis | This compound | 1 - 8 | 2 | 4 |
| Ornidazole | 1 - 8 | 2 | 4 | |
| Metronidazole | 1 - 8 | 2 | 4 | |
| Bacteroides thetaiotaomicron | This compound | 1 - 4 | 2 | 4 |
| Ornidazole | 1 - 4 | 2 | 4 | |
| Metronidazole | 1 - 4 | 2 | 4 | |
| Prevotella bivia | This compound | 1 - 2 | 1 | 2 |
| Ornidazole | 1 - 2 | 1 | 2 | |
| Metronidazole | 1 - 2 | 1 | 2 | |
| Finegoldia magna | This compound | 1 - 4 | 2 | 4 |
| Ornidazole | 1 - 4 | 2 | 4 | |
| Metronidazole | 1 - 4 | 2 | 4 |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Detailed Exploration of Resistance Mechanisms
The Role of nim Genes in Enzymatic Inactivation
The nim genes encode 5-nitroimidazole reductases, which are believed to divert the reduction of the nitro group down a non-toxic pathway, preventing the formation of the cytotoxic radical intermediates.[5] While the presence of nim genes does not always correlate with high-level clinical resistance to Metronidazole, they can contribute to reduced susceptibility and facilitate the development of high-level resistance upon exposure to the drug.[5] Given the structural similarity, it is highly probable that nim genes confer cross-resistance to this compound.
Logical Relationship of nim Gene-Mediated Resistance
Caption: The proposed pathway of nim gene-mediated resistance to this compound.
Alterations in Drug Activation: The PFOR Pathway
The activation of this compound is critically dependent on the enzymatic activity of PFOR and other nitroreductases.[4] Mutations in the genes encoding these enzymes, or downregulation of their expression, can lead to decreased activation of the prodrug and subsequent resistance.[4] Studies on Metronidazole-resistant strains have frequently identified mutations or reduced expression of PFOR.[4]
Signaling Pathway of this compound Activation and Resistance
Caption: The central role of PFOR in this compound activation and resistance.
Efflux Pumps and Reduced Intracellular Accumulation
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[5] Overexpression of efflux pumps can lead to a reduction in the intracellular concentration of this compound, thereby diminishing its efficacy. While specific efflux pumps responsible for this compound resistance have not yet been identified, it is a plausible mechanism given its role in resistance to other antimicrobials in anaerobic bacteria.
Experimental Workflow for Investigating Efflux Pump Involvement
Caption: A workflow to assess the role of efflux pumps in this compound resistance.
DNA Repair Mechanisms and Tolerance to Drug-Induced Damage
Since the cytotoxic effect of this compound is mediated by DNA damage, an enhanced capacity for DNA repair could contribute to bacterial survival and resistance.[5] Bacteria possess several DNA repair pathways, and upregulation of these systems could counteract the effects of the activated drug. Studies on E. coli mutants deficient in DNA repair have shown increased susceptibility to Metronidazole, supporting the role of these pathways in mitigating the drug's effects.[6]
Logical Relationship of DNA Repair in this compound Resistance
Caption: The role of DNA repair pathways in conferring resistance to this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using standard methods such as broth microdilution or agar dilution as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Broth Microdilution:
-
Prepare serial twofold dilutions of this compound in a suitable anaerobic broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Agar Dilution:
-
Prepare agar plates containing serial twofold dilutions of this compound.
-
Spot-inoculate the plates with a standardized bacterial suspension.
-
Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
The MIC is the lowest concentration of this compound that prevents macroscopic growth.
-
In Vitro Induction of this compound Resistance
Resistance to this compound can be induced in vitro by sequential passage of a susceptible bacterial strain in the presence of sub-inhibitory concentrations of the drug.
-
Determine the baseline MIC of this compound for the susceptible strain.
-
Inoculate the strain into a broth medium containing this compound at a concentration of 0.5 x MIC.
-
Incubate under anaerobic conditions until growth is observed.
-
Serially passage the culture into fresh broth with increasing concentrations of this compound (e.g., 2x, 4x, 8x the previous concentration).
-
Periodically determine the MIC of the passaged cultures to monitor the development of resistance.
-
Once a resistant phenotype is established, the strain can be used for further mechanistic studies.
Conclusion and Future Directions
The investigation into this compound resistance is still in its early stages, with much of the current understanding extrapolated from the extensive research on Metronidazole. The likely mechanisms of resistance involve enzymatic inactivation by nim gene products, reduced drug activation due to alterations in the PFOR pathway, increased drug efflux, and enhanced DNA repair. The comparative MIC data presented here indicates that this compound's activity is comparable to other nitroimidazoles against common anaerobes.
Future research should focus on:
-
Identifying specific genetic determinants of this compound resistance in clinical isolates. This includes sequencing nim genes and genes encoding for PFOR and other nitroreductases from resistant strains.
-
Characterizing the role of specific efflux pumps in this compound resistance. This can be achieved through gene knockout studies and the use of specific efflux pump inhibitors.
-
Investigating the transcriptional and proteomic changes associated with this compound resistance. This will provide a broader understanding of the adaptive responses of bacteria to this compound exposure.
A thorough understanding of these resistance mechanisms is paramount for the continued effective use of this compound and for the development of strategies to overcome resistance.
References
- 1. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Frontiers | Modulation of Iron Import and Metronidazole Resistance in Bacteroides fragilis Harboring a nimA Gene [frontiersin.org]
- 5. Mechanisms of Bacteroides fragilis resistance to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of metronidazole with DNA repair mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocols for Morinidazole Administration in Animal Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent with broad-spectrum activity against anaerobic bacteria and protozoa.[1] As a derivative of ornidazole, it exhibits an improved pharmacokinetic profile and reduced toxicity compared to earlier compounds in its class.[1] These characteristics make this compound a promising candidate for the treatment of various anaerobic infections. This document provides detailed application notes and standardized protocols for the administration of this compound in common animal models to facilitate preclinical research and drug development. Given the limited availability of standardized protocols specifically for this compound, this guide also incorporates well-established methodologies for the structurally and functionally similar nitroimidazole, Metronidazole, as a foundational reference.
Mechanism of Action
Like other 5-nitroimidazole compounds, this compound's antimicrobial activity is initiated by the reduction of its nitro group within anaerobic microorganisms.[1] This process, catalyzed by microbial nitroreductases, generates reactive nitroso-radicals.[1] These radicals bind to microbial DNA, leading to strand breakage and loss of helical structure, which ultimately inhibits protein synthesis and results in cell death.[1] The selective toxicity of this compound towards anaerobic organisms is attributed to the fact that the reduction of the nitro group occurs efficiently only in low-redox-potential environments characteristic of these microbes.[1]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the related compound Metronidazole from various animal models.
Table 1: this compound Efficacy and Dosage in Animal Models
| Animal Model | Indication | Route of Administration | Dosage | Efficacy |
| Rat | Trichomonas vaginalis | Oral (p.o.) | 20 mg/kg | EC50 |
| Rat | Entamoeba histolytica | Oral (p.o.) | 25 mg/kg | EC50 |
| Mouse | Tissue Distribution Study | Intravenous (i.v.) | 50 mg/kg | Higher concentrations in liver, kidney, and plasma compared to lung, heart, and spleen. |
Table 2: Metronidazole Pharmacokinetic Parameters in Various Animal Models
| Animal Model | Route of Administration | Dosage | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) |
| Mouse | Intraperitoneal (i.p.) | 100 mg/kg | - | - | 6.98 |
| Dog | Oral (p.o.) | 10-15 mg/kg | - | - | 4.5 |
| Horse | Oral (p.o.) | 15-25 mg/kg | - | - | 1.5-3.3 |
| Goose | Intravenous (i.v.) | 10 mg/kg | - | - | 5.47 |
| Goose | Oral (p.o.) | 50 mg/kg | 60.27 | 1 | - |
Table 3: Metronidazole Acute Toxicity (LD50) in Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Chick | Oral (p.o.) | 3061.8[2] |
| Chick | Intraperitoneal (i.p.) | 516.9[2] |
Experimental Protocols
General Preparation of this compound for Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, sterile water for injection, saline)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration of the dosing solution based on the desired dosage (mg/kg) and the average weight of the animals.
-
Weigh the appropriate amount of this compound powder.
-
Gradually add the vehicle to the powder while vortexing to ensure a uniform suspension. For intravenous administration, ensure complete dissolution. Sonication may be used to aid dissolution or create a finer suspension.
-
Visually inspect the solution for homogeneity before administration.
Oral Administration Protocol (Adapted from Metronidazole Studies)
This protocol is suitable for rats and mice and can be adapted for other small animals.
Procedure:
-
Animal Handling: Gently restrain the animal. For mice, this can be done by scruffing the neck.
-
Dosing:
-
Post-administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Intravenous Administration Protocol
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Injection Site: For mice and rats, the tail vein is a common site for intravenous injection.
-
Injection: Use a sterile syringe with an appropriate gauge needle. Inject the this compound solution slowly and steadily into the vein.
-
Post-administration Care: Monitor the animal during recovery from anesthesia.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in a specific animal model.
Procedure:
-
Animal Groups: Divide animals into groups, with each group representing a specific time point for sample collection.
-
Dosing: Administer a single dose of this compound via the desired route (e.g., oral or intravenous).
-
Sample Collection: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples.[3][4] For rodents, retro-orbital or cardiac puncture (terminal) are common methods.[4]
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in the plasma/serum samples using a validated analytical method such as HPLC.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, and half-life.
Conclusion
These application notes provide a framework for the administration of this compound in animal models for preclinical research. While specific data for this compound is still emerging, the protocols adapted from the extensive research on Metronidazole offer a reliable starting point. Researchers should always adhere to their institution's animal care and use guidelines and refine these protocols based on the specific objectives of their studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. A Single-Dose Pharmacokinetic Study of Metronidazole Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of Morinidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Morinidazole in various biological matrices using High-Performance Liquid Chromatography (HPLC) and other analytical techniques. The protocols are designed to offer robust and reproducible results for pharmacokinetic studies, quality control, and drug development research.
Overview of Analytical Methods
The primary methods for the quantification of this compound and other nitroimidazole compounds involve reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. LC-MS/MS methods offer higher sensitivity and selectivity, making them particularly suitable for complex biological samples.
Experimental Protocols
Protocol 1: Simultaneous Determination of this compound and its Metabolite in Human Plasma by HPLC-UV
This protocol is adapted from a method developed for the simultaneous quantification of this compound and its carbonylation metabolite (M1) in human plasma, applicable to pharmacokinetic studies.[1]
1. Sample Preparation (Protein Precipitation) a. To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard. b. Add 600 µL of acetonitrile to precipitate plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 12,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase. g. Inject a 20 µL aliquot into the HPLC system.
2. HPLC Conditions
-
Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and acetonitrile. The exact ratio should be optimized for best separation (a common starting point is a 55:45 v/v ratio).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 318 nm.
-
Temperature: Ambient.
3. Validation Parameters
-
The method should be validated for linearity, precision, accuracy, and stability according to relevant regulatory guidelines (e.g., FDA, ICH).
Experimental Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for this compound quantification by HPLC-UV.
Protocol 2: High-Sensitivity Quantification of Nitroimidazoles in Biological Samples by LC-MS/MS
This protocol provides a general framework for the sensitive determination of this compound and other nitroimidazoles using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is ideal for detecting low concentrations.
1. Sample Preparation (Liquid-Liquid Extraction) a. To 100 µL of the biological sample (e.g., plasma, saliva), add the internal standard. b. Add 500 µL of ethyl acetate (or another suitable organic solvent). c. Vortex for 2 minutes to ensure thorough mixing. d. Centrifuge at 10,000 rpm for 5 minutes to separate the layers. e. Transfer the organic (upper) layer to a new tube. f. Evaporate the solvent to dryness under nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase. h. Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or similar reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
A gradient elution is typically used for optimal separation.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard must be determined.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of this compound and related nitroimidazole compounds.
Table 1: HPLC Methods for Nitroimidazole Quantification
| Analyte(s) | Matrix | Linearity Range (µg/mL) | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound & M1 | Human Plasma | 0.024 - 14.6 | - | - | - | [1] |
| Metronidazole | Human Plasma | 0.2812 - 18.0 | - | - | - | [2][3] |
| Metronidazole | Human Saliva | 0.1 - 15 | ~4.5 | - | - | [4] |
| Metronidazole Benzoate | - | 0.2 - 800 | ~5.0 | 0.03 | 0.2 | [5] |
Note: "-" indicates data not specified in the cited abstract.
Table 2: LC-MS/MS Methods for Nitroimidazole Quantification
| Analyte(s) | Matrix | Linearity Range (ng/mL) | Recovery (%) | Precision (%RSD) | LOQ (ng/mL) | Reference |
| Metronidazole | Human Plasma | 0.5 - 5 | 93.7 - 97.5 | 2.7 - 4.8 | 0.53 | [6] |
| Metronidazole, Ronidazole | Milk | 500 - 20,000 (ppb) | 90 - 110 | < 10 | 500 (ppb) | [7] |
| Nitroimidazoles | Bovine Muscle | 500 - 2,500 (µg/kg) | 95.7 - 103.3 | - | - | [8] |
| Nitroimidazoles | Egg | - | 85.6 - 118.3 | < 6 | - | [9] |
Note: "-" indicates data not specified in the cited abstract.
Conclusion
The choice of analytical method for this compound quantification depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For pharmacokinetic studies involving low drug concentrations in biological fluids, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. For routine analysis in pharmaceutical formulations, a validated HPLC-UV method can provide accurate and precise results. The protocols and data presented here serve as a comprehensive guide for developing and implementing robust analytical methods for this compound.
References
- 1. Simultaneous determination of this compound and its carbonylation metabolite in human plasma: application to a pharmacokinetic study involving renal insufficiency patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma | Semantic Scholar [semanticscholar.org]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. A stability-indicating HPLC assay for metronidazole benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. agilent.com [agilent.com]
Morinidazole Formulation for In Vivo Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent with broad-spectrum activity against anaerobic bacteria and certain protozoa.[1][2] As a derivative of ornidazole, this compound exhibits an improved pharmacokinetic profile and reduced toxicity, making it a compound of significant interest for in vivo research in infectious diseases.[1] Its mechanism of action, like other nitroimidazoles, involves the inhibition of nucleic acid synthesis in susceptible microorganisms.[3] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound in a research setting.
Mechanism of Action
This compound is a prodrug that requires activation within anaerobic microorganisms.[3] The low redox potential in these organisms facilitates the reduction of the nitro group of this compound by enzymes such as ferredoxin-like proteins.[3] This reduction process generates highly reactive nitroso free radicals.[3] These cytotoxic radicals interact with microbial DNA, leading to strand breaks and loss of the helical structure, which ultimately inhibits nucleic acid synthesis and results in cell death.[3][4] The selective toxicity of this compound towards anaerobes is attributed to the fact that mammalian cells lack the necessary enzymes to reduce the drug to its active form.[3]
Figure 1: Mechanism of action of this compound in anaerobic microorganisms.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its related compound, metronidazole, to aid in experimental design.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage | Efficacy | Reference |
| Rat | Oral (p.o.) | 20 mg/kg | EC50 for Trichomonas vaginalis | [1] |
| Rat | Oral (p.o.) | 25 mg/kg | EC50 for Entamoeba histolytica | [1] |
| Mouse | Intravenous (i.v.) | 50 mg/kg | Effective against various infections | [1] |
| Human | Intravenous (i.v.) | 500 mg, twice daily | Clinically effective for Pelvic Inflammatory Disease | [2][5] |
Table 2: Pharmacokinetic Parameters of this compound and Metronidazole
| Compound | Animal Model | Administration Route | Dosage | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| This compound | Rat | Intravenous (i.v.) | 50 mg/kg | - | - | - | [1] |
| Metronidazole | Gottingen Minipigs | Oral Gavage (p.o.) | 50 mg/kg | ~25 | ~2 | ~8 | [6] |
| Metronidazole | Human | Oral (p.o.) | 500 mg | ~12 | 1-2 | 8 | [7] |
Table 3: Solubility of this compound and Metronidazole
| Compound | Solvent/Vehicle | Solubility | Reference |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.75 mg/mL | [1] |
| This compound | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL | [1] |
| This compound | 10% DMSO + 90% Corn Oil | ≥ 2.75 mg/mL | [1] |
| Metronidazole | Water | Elevated solubility | [8] |
| Metronidazole | 0.1 N HCl, Phosphate buffer (pH 4.5, 6.8, 7.4) | Lower solubility than water | [8] |
| Metronidazole Benzoate | Water | Practically insoluble | [9] |
| Metronidazole Benzoate | DMSO | ~30 mg/mL | [9] |
Experimental Protocols
General Guidelines for Preparation of Injectable Solutions:
-
Whenever possible, use pharmaceutical-grade components.
-
Prepare all solutions in a sterile environment, such as a laminar flow hood, to ensure sterility of the final product.
-
The final formulation should be clear and free of particulates. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[1]
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Adjust the pH of the final formulation to be as close to physiological pH (7.4) as possible to minimize irritation at the injection site.
Figure 2: Workflow for preparing an intravenous formulation of this compound.
Protocol 1: Preparation of this compound for Intravenous (IV) Injection
This protocol is adapted from a commercially available formulation suggestion and aims to produce a clear solution suitable for intravenous administration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
0.22 µm sterile syringe filters
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, for every 100 µL of DMSO stock, add 400 µL of PEG300. Mix thoroughly.
-
Add Tween-80 to the mixture (50 µL for the example above) and mix until uniform.
-
Add sterile saline to reach the final desired volume (450 µL for the example above).
-
Vortex the solution until it is clear. If precipitation occurs, gentle warming or sonication can be applied.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.
-
Store the final formulation appropriately, protected from light. For long-term storage, consult the manufacturer's recommendations.
Protocol 2: Preparation of this compound for Oral Gavage (PO)
For oral administration, this compound can be formulated as a suspension in a suitable vehicle. Corn oil is a common vehicle for lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) (optional, as a solubilizing agent)
-
Corn oil
-
Sterile tubes
Procedure:
-
If this compound is not readily soluble in corn oil, a stock solution in DMSO can be prepared first (e.g., 27.5 mg/mL).[1]
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add corn oil to the tube to achieve the final desired concentration and volume. For a 10% DMSO in corn oil formulation, add 900 µL of corn oil to 100 µL of the DMSO stock solution.[1]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Administer the suspension using an appropriately sized oral gavage needle for the animal model.
Note on Oral Gavage: Oral gavage should be performed by trained personnel to minimize stress and risk of injury to the animal.[10][11] The volume administered should be appropriate for the size of the animal.
In Vivo Administration
Intravenous (IV) Injection:
-
Animal Models: Mice, Rats.[1]
-
Administration Site: For mice and rats, the lateral tail vein is the most common site for IV injection.
-
Procedure:
-
Restrain the animal appropriately.
-
Warm the tail gently to dilate the veins.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle (e.g., 27-30 gauge) into the lateral tail vein and inject the this compound formulation slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Oral Gavage (PO):
-
Equipment: Stainless steel or flexible plastic feeding needles of a size appropriate for the animal.
-
Procedure:
-
Restrain the animal firmly but gently, ensuring the head and neck are in a straight line with the body.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the this compound suspension.
-
Gently remove the needle.
-
Conclusion
This compound is a promising antimicrobial agent for in vivo research. Proper formulation is critical for ensuring accurate dosing and obtaining reliable experimental results. The protocols outlined in this document provide a starting point for researchers to prepare this compound for intravenous and oral administration in common laboratory animal models. It is recommended that researchers optimize these formulations for their specific experimental needs and adhere to all institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Mechanism of action of metronidazole on Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single-Dose Pharmacokinetic Study of Metronidazole Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uac.arizona.edu [uac.arizona.edu]
Determining the Minimum Inhibitory Concentration (MIC) of Morinidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent with potent activity against a wide spectrum of anaerobic bacteria.[1][2] Determining its Minimum Inhibitory Concentration (MIC) is a critical step in preclinical and clinical research, aiding in the assessment of its efficacy, the monitoring of resistance development, and the establishment of clinical breakpoints. This document provides detailed protocols for determining the MIC of this compound against anaerobic bacteria using standardized broth microdilution and agar dilution methods, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Introduction
This compound, like other nitroimidazole derivatives, exerts its antimicrobial effect through a mechanism dependent on the anaerobic metabolic pathways of susceptible organisms.[1][5] The drug passively enters the microbial cell, where its nitro group is reduced by bacterial nitroreductases.[5] This reduction process generates reactive nitroso free radicals that disrupt the helical structure of DNA, causing strand breakage and ultimately leading to cell death.[1][] This selective activation within anaerobic cells contributes to its efficacy and minimizes toxicity to human cells.[1]
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] It is a fundamental measure of an antibiotic's potency. This application note details the standardized laboratory procedures for the accurate and reproducible determination of this compound's MIC.
Mechanism of Action of this compound
The mechanism of action of this compound involves a multi-step process that is selectively toxic to anaerobic organisms.
Caption: Mechanism of action of this compound in anaerobic bacteria.
Experimental Protocols
The following are standardized methods for determining the MIC of this compound. The choice between broth microdilution and agar dilution may depend on the number of isolates being tested and laboratory preference. Agar dilution is often considered the "gold standard" for susceptibility testing.[9][10]
Protocol 1: Broth Microdilution Method
This method is suitable for testing multiple isolates simultaneously and is the most commonly used method.[11]
Workflow for Broth Microdilution MIC Determination
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. adooq.com [adooq.com]
- 3. iacld.com [iacld.com]
- 4. darvashco.com [darvashco.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. idexx.dk [idexx.dk]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Assessment of Morinidazole Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morinidazole is a next-generation nitroimidazole antibiotic effective against anaerobic bacteria. Understanding its distribution within various tissues is paramount for optimizing dosage regimens, predicting efficacy at the site of infection, and assessing potential off-target effects. These application notes provide detailed protocols for key in vivo techniques used to assess the tissue distribution of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for tissue homogenates, Quantitative Whole-Body Autoradiography (QWBA) for a comprehensive visual and quantitative overview, and in vivo microdialysis for measuring unbound drug concentrations in the interstitial fluid of specific tissues.
Quantification of this compound in Tissue Homogenates by LC-MS/MS
This method allows for the precise measurement of total this compound concentration in various tissues.
Experimental Protocol
a) Animal Dosing and Tissue Collection:
-
Administer this compound to fasted Sprague-Dawley rats (or other appropriate species) via intravenous (IV) or oral (PO) route at the desired dose.
-
At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), euthanize the animals using an approved method.
-
Immediately perfuse the systemic circulation with cold saline to remove blood from the tissues.
-
Dissect and collect tissues of interest (e.g., liver, kidney, lung, brain, muscle, spleen, heart).
-
Rinse the collected tissues with cold saline, blot dry, weigh, and immediately freeze at -80°C until analysis.
b) Sample Preparation (Tissue Homogenization and Extraction):
-
Thaw the frozen tissue samples on ice.
-
Add a 3-fold volume (w/v) of ice-cold saline or phosphate-buffered saline (PBS) to the tissue.
-
Homogenize the tissue using a high-speed homogenizer until a uniform suspension is obtained.
-
To a 100 µL aliquot of the tissue homogenate, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like Metronidazole-d4).
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol), vortex for 2 minutes.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
c) LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
This compound Transition: m/z 257.1 → 197.0
-
Internal Standard (Metronidazole-d4) Transition: m/z 176.1 → 130.1
-
Data Presentation
Table 1: this compound Concentration in Rat Tissues Following a Single Intravenous Dose (10 mg/kg)
| Time (hours) | Liver (µg/g) | Kidney (µg/g) | Lung (µg/g) | Brain (µg/g) | Muscle (µg/g) | Spleen (µg/g) | Heart (µg/g) |
| 0.25 | 15.2 ± 2.1 | 12.8 ± 1.5 | 10.5 ± 1.2 | 3.1 ± 0.4 | 8.9 ± 0.9 | 9.8 ± 1.1 | 9.1 ± 1.0 |
| 1 | 12.5 ± 1.8 | 10.1 ± 1.3 | 8.2 ± 0.9 | 2.5 ± 0.3 | 7.1 ± 0.8 | 7.9 ± 0.9 | 7.5 ± 0.8 |
| 4 | 5.8 ± 0.7 | 4.6 ± 0.6 | 3.7 ± 0.5 | 1.1 ± 0.2 | 3.2 ± 0.4 | 3.6 ± 0.4 | 3.4 ± 0.4 |
| 12 | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.7 ± 0.1 | 0.2 ± 0.03 | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |
| 24 | 0.1 ± 0.02 | < LLOQ | < LLOQ | < LLOQ | < LLOQ | < LLOQ | < LLOQ |
Data are presented as mean ± standard deviation (n=5). LLOQ = Lower Limit of Quantification.
Experimental Workflow Diagram
Application Notes and Protocols: Morinidazole in Combination Antibiotic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent with a broad spectrum of activity against anaerobic bacteria and certain protozoa.[1] Like other nitroimidazoles, its mechanism of action involves the disruption of bacterial DNA synthesis, leading to cell death.[2][3][4] Combination therapy is a cornerstone of treating mixed infections, which often involve both aerobic and anaerobic bacteria, and can also help to prevent the emergence of drug resistance. This document provides an overview of the application of this compound in combination therapy, with a focus on its synergistic potential with other antibiotics, and provides detailed protocols for assessing these interactions.
While clinical data supports the use of this compound in combination regimens, particularly with fluoroquinolones for treating conditions like Pelvic Inflammatory Disease (PID), comprehensive in vitro synergy data for this compound is still emerging.[5][6] Therefore, where specific data for this compound is not available, information from its predecessor, metronidazole, is used as a proxy to illustrate key concepts and methodologies.
Mechanism of Action of this compound
This compound is a prodrug that is selectively taken up by anaerobic organisms. Inside the microbial cell, the nitro group of this compound is reduced by bacterial nitroreductases. This reduction process generates reactive nitroso free radicals that bind to microbial DNA, causing strand breakage and destabilization of the DNA helix.[2][3] The resulting disruption of DNA synthesis inhibits cell replication and ultimately leads to bacterial cell death.[1]
Figure 1. Mechanism of action of this compound in anaerobic bacteria.
Clinically Relevant Combinations
This compound and Fluoroquinolones (e.g., Levofloxacin)
The combination of this compound with a fluoroquinolone like levofloxacin is clinically effective in treating mixed aerobic-anaerobic infections such as Pelvic Inflammatory Disease (PID).[5][6] PID is often caused by a variety of pathogens including Chlamydia trachomatis, Neisseria gonorrhoeae, and anaerobic bacteria like Bacteroides fragilis.[5] While this compound targets the anaerobic components, levofloxacin provides coverage against the aerobic pathogens.
This compound and β-Lactams (e.g., Amoxicillin)
The combination of a nitroimidazole with a β-lactam antibiotic is a common strategy for the eradication of Helicobacter pylori. While specific data on this compound is limited, the combination of metronidazole and amoxicillin has been extensively studied.[7][8][9] This combination is often used in triple or quadruple therapy regimens along with a proton pump inhibitor and sometimes bismuth salts.
Quantitative Data on Combination Therapy
Due to the limited availability of published in vitro synergy data specifically for this compound, the following tables include data from studies on its predecessor, metronidazole, in combination with relevant antibiotics. This data serves as a representative example of the expected synergistic interactions.
Table 1: In Vitro Synergy of Metronidazole with a Fluoroquinolone (Norfloxacin) against Anaerobic Bacteria
| Bacterial Species | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Bacteroides fragilis | Metronidazole | 15.63 - 62.5 | 0.24 - 1.56 | 0.532 - 1.25 | Additive/Indifference |
| Norfloxacin | 0.78 - 3.13 | 0.02 - 0.78 | |||
| Prevotella melaninogenica | Metronidazole | 31.25 | 0.49 | 0.035 - 0.375 | Synergy |
| Norfloxacin | 1.56 | 0.05 | |||
| Fusobacterium nucleatum | Metronidazole | 15.63 | 0.24 | 0.035 - 0.375 | Synergy |
| Norfloxacin | 0.78 | 0.02 | |||
| Clostridium welchii | Metronidazole | 31.25 | 0.49 | 0.035 - 0.375 | Synergy |
| Norfloxacin | 1.56 | 0.05 |
Note: Data is for the combination of metronidazole and norfloxacin, a fluoroquinolone, and is presented as a proxy for this compound-levofloxacin combinations.
Table 2: Clinical Efficacy of this compound and Metronidazole Combination Therapies
| Indication | Combination Therapy | Eradication/Cure Rate | Reference |
| Pelvic Inflammatory Disease | This compound + Levofloxacin | 82.49% (Per Protocol Set) | [5] |
| Helicobacter pylori Infection | Metronidazole + Amoxicillin + Omeprazole | ~80% (Per Protocol) | [7] |
| Helicobacter pylori Infection | Metronidazole + Amoxicillin + Clarithromycin + PPI (Hybrid Therapy) | 99.1% (Per Protocol) | [9] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
References
- 1. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Potential Effect of Morin in the Combination with β-Lactam Antibiotics Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluoroquinolone resistance in Bacteroides fragilis following sparfloxacin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HOMER Study: the effect of increasing the dose of metronidazole when given with omeprazole and amoxicillin to cure Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 8. Modified sequential H. pylori therapy: PPI and amoxicillin for 14 days with clarithromycin and metronidazole added as a quadruple (hybrid) therapy for the final 7 days - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Morinidazole Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morinidazole is a next-generation 5-nitroimidazole antimicrobial agent with broad-spectrum activity against anaerobic bacteria. A thorough understanding of its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for its effective and safe clinical use. These application notes provide detailed protocols for preclinical and in vitro experimental designs aimed at characterizing the pharmacokinetic properties of this compound.
In Vitro Metabolism of this compound
The liver is a primary site of drug metabolism. In vitro studies using liver fractions are essential to identify metabolic pathways, responsible enzymes, and potential species differences. For this compound, the key metabolic pathways in humans are N+-glucuronidation and sulfation.
Metabolic Stability in Human Liver Microsomes (HLMs)
Objective: To determine the rate of metabolic clearance of this compound in HLMs.
Protocol:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a 20 mM NADPH regenerating system solution.
-
Thaw pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine potassium phosphate buffer, this compound solution (final concentration typically 1 µM), and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound at each time point using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Identification of this compound Metabolites
Objective: To identify the major metabolites of this compound formed by human liver microsomes.
Protocol:
Follow the protocol for metabolic stability (Section 1.1), but with a higher initial concentration of this compound (e.g., 10-50 µM) and a single, longer incubation time (e.g., 60 minutes). Analyze the samples using high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. In humans, major metabolites include diastereoisomeric morpholine N+-glucuronides (M8-1 and M8-2) and a sulfate conjugate (M7).[1]
UGT Enzyme Phenotyping for this compound Glucuronidation
Objective: To identify the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of this compound. Human studies have identified UGT1A9 as a key enzyme.[1]
Protocol:
-
Reagents:
-
Recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, etc.).
-
UDPGA (uridine 5'-diphosphoglucuronic acid), the co-factor for UGTs.
-
Alamethicin to permeabilize the microsomal membrane.
-
Tris-HCl buffer (pH 7.4).
-
-
Incubation:
-
Incubate this compound with each individual recombinant UGT enzyme in the presence of UDPGA and alamethicin at 37°C.
-
Include a negative control (without UDPGA) for each enzyme.
-
-
Analysis:
-
Terminate the reaction and process the samples as described in Section 1.1.
-
Analyze for the formation of the glucuronide metabolites (M8-1 and M8-2) using LC-MS/MS.
-
The UGT isozyme that produces the highest amount of the glucuronide metabolite is identified as the primary enzyme responsible for that metabolic pathway.
-
In Vivo Pharmacokinetic Studies in Animal Models
Animal models are crucial for understanding the in vivo ADME properties of a drug candidate before human trials. Rodents (rats or mice) and non-rodents (dogs or monkeys) are commonly used.
Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) dose in rats.
Protocol:
-
Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats (n=3-5 per group).
-
Cannulate the jugular vein for blood sampling and the carotid artery or femoral vein for IV administration.
-
Acclimatize animals for at least 3-5 days before the study.
-
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the cannulated vein.
-
PO Group: Administer a single dose of this compound (e.g., 20 mg/kg) by oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to obtain plasma.
-
-
Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound and its major metabolites in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison across different studies and species.
Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes
| Parameter | Value |
| Metabolic Stability | |
| In Vitro Half-life (t½, min) | [Insert experimental value] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | [Insert experimental value] |
| Metabolite Identification | |
| Major Metabolites Identified | M8-1 (S-morinidazole glucuronide), M8-2 (R-morinidazole glucuronide), M7 (sulfate conjugate) |
| UGT Phenotyping | |
| Primary UGT Isozyme for Glucuronidation | UGT1A9[1] |
| Michaelis-Menten Kinetics (for UGT1A9)[1] | |
| M8-1 Formation | |
| Km (mM) | 11.3 |
| Vmax (pmol/min/mg protein) | 111 |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single 500 mg IV Infusion)[1]
| Analyte | AUC₀₋t (µg·h/L) | Cmax (µg/L) | t½ (h) | CL (L/h) | Vd (L) |
| This compound | [Insert value] | [Insert value] | [Insert value] | [Insert value] | [Insert value] |
| M8-1 | [Insert value] | [Insert value] | [Insert value] | [Insert value] | [Insert value] |
| M8-2 | [Insert value] | [Insert value] | [Insert value] | [Insert value] | [Insert value] |
| M7 | [Insert value] | [Insert value] | [Insert value] | [Insert value] | [Insert value] |
| Note: Specific values for human PK parameters were not fully available in the provided search results and are represented as placeholders. The plasma exposure of M8-2 was reported to be 6-fold higher than that of M8-1.[1] |
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Preclinical Species (Single Dose)
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋inf (µg·h/mL) | t½ (h) | F (%) |
| Rat | IV | 5 | [Illustrative Value] | - | [Illustrative Value] | [Illustrative Value] | - |
| PO | 20 | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] | |
| Dog | IV | 5 | [Illustrative Value] | - | [Illustrative Value] | [Illustrative Value] | - |
| PO | 20 | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] | |
| Monkey | IV | 5 | - | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] | - |
| PO | 20 | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] | |
| Disclaimer: The data in this table are for illustrative purposes only and do not represent actual experimental results for this compound. Specific preclinical pharmacokinetic data for this compound were not available in the public domain at the time of this writing. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Major metabolic pathways of this compound in humans.
Caption: Experimental workflow for pharmacokinetic characterization.
Caption: Relationship between preclinical and clinical PK studies.
References
Application Notes and Protocols for Evaluating Morinidazole Efficacy in Experimental Appendicitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute appendicitis is a common cause of acute abdominal pain, and its complicated forms, such as perforation and abscess formation, are associated with significant morbidity. The pathophysiology of appendicitis involves luminal obstruction followed by bacterial overgrowth, inflammation, and potential ischemia and perforation. Anaerobic bacteria play a crucial role in the progression of complicated appendicitis. Morinidazole, a third-generation nitroimidazole antimicrobial, has demonstrated broad-spectrum activity against anaerobic bacteria and has been approved for clinical use in treating conditions like pelvic inflammatory disease and appendicitis.[1] It offers potential advantages over older nitroimidazoles, such as metronidazole, including enhanced activity and reduced toxicity.[1]
These application notes provide detailed protocols for evaluating the efficacy of this compound in a preclinical model of appendicitis. The Cecal Ligation and Puncture (CLP) model in rats is a widely accepted method for inducing polymicrobial intra-abdominal infection that mimics the clinical course of perforated appendicitis and subsequent peritonitis.[1][2][3]
Mechanism of Action of this compound
This compound, like other nitroimidazole antibiotics, functions by disrupting bacterial DNA synthesis. The drug is selectively taken up by anaerobic organisms. Inside the bacterial cell, the nitro group of this compound is reduced by bacterial nitroreductases, forming reactive nitroso radicals. These radicals bind to microbial DNA, causing strand breakage and helical structure destabilization, which ultimately leads to bacterial cell death.[2]
Caption: Mechanism of action of this compound in anaerobic bacteria.
Experimental Protocols
Animal Model: Cecal Ligation and Puncture (CLP) in Rats
The CLP model is the gold standard for inducing sepsis and peritonitis that mimics complicated appendicitis.[1] The severity of the induced condition can be modulated by the size of the needle used for puncture and the length of the ligated cecum.[4]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk)
-
Needles for puncture (e.g., 18-gauge and 22-gauge)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Animal warming pads
Procedure:
-
Anesthetize the rat using a standard, approved protocol.
-
Shave the abdomen and disinfect the surgical site with an antiseptic solution.
-
Make a 2-3 cm midline laparotomy incision to expose the cecum.
-
Isolate the cecum and ligate it with a 3-0 silk suture at a desired distance from the cecal tip (e.g., 1.0 cm). The level of ligation will determine the severity of the resulting ischemia.
-
Puncture the ligated cecum once or twice with an 18-gauge or 22-gauge needle. A small amount of fecal content can be extruded to ensure patency.[3]
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Administer fluid resuscitation (e.g., 10 mL of sterile saline subcutaneously) to prevent dehydration.
-
House the animals individually post-surgery and monitor them closely for signs of distress.
This compound Dosing and Administration
Ornidazole has been studied in rats, and its pharmacokinetic profile can serve as a guide.[5][6] A suggested starting dose for this compound could be in the range of 20-50 mg/kg, administered intravenously or intraperitoneally.
Protocol:
-
Treatment Group: Administer this compound (e.g., 30 mg/kg) at specific time points post-CLP (e.g., 2, 8, and 16 hours).
-
Control Group: Administer a vehicle control (e.g., sterile saline) on the same schedule.
-
Sham Group: Animals undergo the surgical procedure without cecal ligation and puncture and receive the vehicle.
Evaluation of this compound Efficacy
Efficacy can be assessed through survival rates, bacterial load in peritoneal fluid and blood, and inflammatory markers.
a) Survival Rate:
-
Monitor animals for up to 72 hours post-CLP and record mortality.[2]
b) Bacterial Load Quantification:
-
At a predetermined endpoint (e.g., 24 hours post-CLP or at the time of ethical endpoint), euthanize the animals.
-
Aseptically collect peritoneal fluid by lavage with 5 mL of sterile saline.
-
Collect blood via cardiac puncture into EDTA tubes.
-
Perform serial dilutions of the peritoneal fluid and blood and plate on appropriate agar (e.g., Blood Agar for total aerobes and Brucella Agar for anaerobes).
-
Incubate plates under aerobic and anaerobic conditions and count colony-forming units (CFU).
c) Inflammatory Marker Analysis:
-
Collect blood for serum separation.
-
Measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Measure C-reactive protein (CRP) levels, which are expected to be elevated in response to inflammation.[7]
d) Histopathological Examination:
-
Collect the cecum and a section of the liver and lung.
-
Fix tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine for signs of inflammation, tissue necrosis, and bacterial infiltration.
Caption: Experimental workflow for evaluating this compound efficacy.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Survival Rate
| Group | Number of Animals | Survival at 24h (%) | Survival at 48h (%) | Survival at 72h (%) |
|---|---|---|---|---|
| Sham + Vehicle | 10 | 100 | 100 | 100 |
| CLP + Vehicle | 10 | 40 | 20 | 10 |
| CLP + this compound | 10 | 80 | 70 | 60 |
Table 2: Bacterial Load at 24 Hours Post-CLP
| Group | Peritoneal Fluid (log10 CFU/mL) | Blood (log10 CFU/mL) |
|---|---|---|
| CLP + Vehicle | 8.5 ± 0.6 | 4.2 ± 0.5 |
| CLP + this compound | 5.1 ± 0.4* | 2.1 ± 0.3* |
Data are presented as Mean ± SD. *p < 0.05 compared to CLP + Vehicle.
Table 3: Serum Cytokine Levels at 24 Hours Post-CLP
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Sham + Vehicle | 50 ± 15 | 120 ± 30 |
| CLP + Vehicle | 850 ± 120 | 2500 ± 400 |
| CLP + this compound | 350 ± 80* | 900 ± 250* |
Data are presented as Mean ± SD. *p < 0.05 compared to CLP + Vehicle.
Conclusion
The protocols outlined provide a framework for the preclinical evaluation of this compound's efficacy in a clinically relevant animal model of complicated appendicitis. The Cecal Ligation and Puncture model allows for the investigation of key outcomes such as survival, bacterial clearance, and modulation of the inflammatory response. The successful application of these protocols will generate crucial data for the further development and clinical positioning of this compound as a treatment for severe intra-abdominal infections.
References
- 1. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 2 Rat Models for Sepsis Developed by Improved Cecal Ligation/Puncture or Feces Intraperitoneal-Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat Model of Cecal Ligation and Puncture versus Colon Ascendens Stent Peritonitis: Comparative Study for Oxidative Stress [scirp.org]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of (R,S)-ornidazole on the fertility of male mice and the excretion and metabolism of 36Cl-(R,S)-ornidazole and 36Cl-(R,S)-alpha-chlorohydrin in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A murine model of appendicitis and the impact of inflammation on appendiceal lymphocyte constituents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Morinidazole Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with morinidazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a 5-nitroimidazole antimicrobial agent used for bacterial infections.[1] Like many nitroimidazole derivatives, this compound is a poorly water-soluble compound, which can pose significant challenges during in vitro experiments and preclinical development. Low aqueous solubility can lead to inaccurate assay results, poor bioavailability, and difficulties in formulating parenteral dosage forms.
Q2: What are the initial signs of solubility issues with this compound in my experiments?
Common indicators of solubility problems include:
-
Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: High variability in data from bioassays or analytical measurements.
-
Low Bioavailability: In in vivo studies, the drug may exhibit poor absorption and efficacy.[2]
-
Difficulty in Stock Solution Preparation: Inability to dissolve the desired amount of this compound in aqueous buffers.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to improve the solubility of this compound and other poorly soluble nitroimidazoles. These include:
-
Co-solvents: Utilizing water-miscible organic solvents.[3]
-
Surfactants: Employing agents that form micelles to encapsulate the drug.[3]
-
Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes.[3]
-
pH Adjustment: Modifying the pH of the solution to ionize the drug, if applicable.[3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix.[4][5]
-
Cocrystallization: Forming a crystal structure with a coformer to enhance solubility.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of my aqueous buffer. | The concentration of this compound exceeds its intrinsic solubility in the chosen buffer. | 1. Decrease the concentration of this compound if experimentally feasible.2. Incorporate a co-solvent such as DMSO, PEG300, or ethanol. Start with a low percentage (e.g., 1-10%) and gradually increase.[1]3. Add a surfactant like Tween-80 or Cremophor® EL at a low concentration (e.g., 1-5% v/v).[3]4. Utilize a cyclodextrin , such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[1] |
| I observe high variability in my in vitro assay results. | Inconsistent solubility or precipitation of this compound during the experiment. | 1. Visually inspect all solutions for any signs of precipitation before and during the experiment.2. Filter your final solution through a 0.22 µm syringe filter to remove any undissolved particles.[3]3. Prepare fresh solutions for each experiment to avoid potential degradation or precipitation over time. |
| My stock solution of this compound in an organic solvent precipitates upon dilution with an aqueous buffer. | The organic solvent concentration is not high enough in the final solution to maintain solubility. | 1. Increase the proportion of the organic solvent in the final solution, being mindful of its potential effects on your experimental system.2. Use a multi-component solvent system. For example, a mixture of DMSO, PEG300, and Tween-80 in saline has been shown to be effective.[1]3. Slowly add the stock solution to the aqueous buffer while vortexing to facilitate better mixing and reduce localized high concentrations that can lead to precipitation. |
| I am concerned about the stability of this compound in my aqueous formulation. | This compound, like other nitroimidazoles, can be susceptible to degradation, which can be influenced by pH and light. | 1. Optimize the pH of your solution. For the related compound metronidazole, maximum stability is observed at pH 5.6.[6][7]2. Protect your solutions from light. UV irradiation can accelerate the degradation of nitroimidazoles.[6]3. Consider the impact of excipients on stability. For instance, propylene glycol has been shown to increase the stability of metronidazole solutions, while polyethylene glycol 400 had an adverse effect.[6][7] |
Quantitative Data Summary
The following tables summarize available solubility data for this compound and related nitroimidazole compounds to provide a comparative reference.
Table 1: this compound Solubility in Different Solvent Systems
| Solvent System | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (369.97 mM) | [1][8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (10.17 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (10.17 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (10.17 mM) | [1] |
Table 2: Solubility of Other Nitroimidazoles
| Compound | Solvent | Solubility | Reference |
| Metronidazole | Water (at 20°C) | 10 mg/mL | [9] |
| Tinidazole | Ethanol | ~0.2 mg/mL | [10] |
| Tinidazole | DMSO | ~10 mg/mL | [10] |
| Tinidazole | Dimethyl formamide (DMF) | ~20 mg/mL | [10] |
| Tinidazole | 1:8 solution of DMF:PBS (pH 7.2) | ~0.11 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is adapted from a formulation shown to achieve a this compound concentration of at least 2.75 mg/mL.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add the solvents in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the this compound powder to the solvent mixture.
-
Vortex the mixture vigorously for 2-5 minutes.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle heating (37-40°C) can also be applied if necessary, but the thermal stability of this compound should be considered.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of this compound Solution using a Cyclodextrin-based System
This protocol utilizes Sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Stir until the SBE-β-CD is completely dissolved.
-
In a separate sterile conical tube, dissolve the required amount of this compound powder in 10% of the final volume with DMSO.
-
While stirring, slowly add the this compound-DMSO solution to the 20% SBE-β-CD in saline solution, which constitutes 90% of the final volume.
-
Continue stirring the mixture for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.
-
Vortex the solution intermittently to aid dissolution.
-
Once the this compound is fully dissolved, the solution should be clear.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter.
Visualizations
Caption: Mechanism of action of this compound in anaerobic bacteria.
Caption: Workflow for enhancing this compound's aqueous solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. ENHANCEMENT OF SOLUBILITY OF POORLY WATER SOLUBLE DRUG – METRONIDAZOLE BY HYDROTROPY | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. Degradation kinetics of metronidazole in solution. | Semantic Scholar [semanticscholar.org]
- 7. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. Metronidazole, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Managing and mitigating common adverse effects of Morinidazole in lab animals
This guide provides researchers, scientists, and drug development professionals with information on managing and mitigating common adverse effects of Morinidazole in laboratory animals. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in laboratory animals?
Based on clinical data and the known profile of nitroimidazole antibiotics, the most anticipated adverse effects in laboratory animals involve the digestive and nervous systems.[1][2] While this compound is reported to have a better safety profile than older drugs like metronidazole, researchers should monitor for the following signs:[3][4]
-
Gastrointestinal Effects: Nausea, vomiting, diarrhea, abdominal discomfort, and changes in appetite.
-
Neurological Effects: Dizziness, headache, and in rare, high-dose cases, potential for more significant neurotoxicity such as ataxia or tremors.[5]
-
General Systemic Effects: Pruritus (itching) and potential for transient changes in white blood cell counts.[1]
Q2: How does the toxicity of this compound compare to Metronidazole?
This compound is a third-generation nitroimidazole developed to have greater efficacy and less toxicity than metronidazole.[3][4] Clinical studies have indicated that this compound is associated with fewer drug-related adverse events compared to other nitroimidazoles like ornidazole.[6] The reduced neurotoxicity is a key advantage.
Q3: What are the signs of neurotoxicity and how should I respond?
Signs of neurotoxicity can range from mild to severe and are dose-dependent. Monitor animals for:
-
Ataxia (uncoordinated movements)
-
Tremors or muscle spasms
-
Changes in gait or posture
-
Seizures (at very high doses)
If any of these signs are observed, it is recommended to reduce the dosage or temporarily discontinue treatment and consult with the study director and veterinary staff.
Q4: Are there any known effects of this compound on reproductive organs in lab animals?
While specific studies on this compound's reproductive toxicity are not detailed in the provided search results, high doses of the related compound, metronidazole, have been associated with reversible testicular atrophy in male rats.[7] Therefore, for long-term studies involving high doses of this compound, it is prudent to consider monitoring reproductive organ weights and histology.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced food and water intake | Gastrointestinal discomfort, nausea | - Ensure fresh, palatable food and water are readily available.- Consider providing a wet mash or supplemented diet.- Monitor body weight daily.- If anorexia is severe or prolonged, consult with veterinary staff about supportive care. |
| Diarrhea or loose stools | Gastrointestinal irritation | - Monitor hydration status.- Ensure clean bedding and housing.- If diarrhea is severe, consider dose reduction and consult with veterinary staff. |
| Animal appears unsteady or has tremors | Potential neurotoxicity | - Immediately document the clinical signs.- Reduce the dose or discontinue this compound administration.- Consult with the study director and veterinary staff for assessment and potential intervention. |
| Skin irritation or excessive scratching | Pruritus | - Examine the animal for any visible skin lesions.- Ensure bedding is clean and dry.- If scratching is persistent or causes self-trauma, consult with veterinary staff. |
Experimental Protocols
General Toxicity Assessment Workflow
A general workflow for assessing the toxicity of this compound in a laboratory setting would involve a dose-range finding study followed by a definitive study. The following diagram illustrates this process.
Caption: Workflow for a preclinical toxicity assessment of this compound.
Potential Mechanism of Nitroimidazole-Induced Neurotoxicity
The neurotoxic effects of nitroimidazoles are thought to be related to the formation of reactive nitro radical anions. This simplified diagram illustrates the proposed mechanism.
Caption: Simplified pathway of potential nitroimidazole-induced neurotoxicity.
References
- 1. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial [frontiersin.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Trial to Assess the Efficacy and Safety of this compound in Patients With Appendicitis | Clinical Research Trial Listing [centerwatch.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of this compound in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Morinidazole dosage to reduce central nervous system side effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of morinidazole, focusing on the optimization of dosage to minimize central nervous system (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What are the known central nervous system (CNS) side effects associated with nitroimidazole antibiotics?
A1: While this compound is a newer-generation nitroimidazole designed for a better safety profile, the class of drugs, in general, has been associated with potential neurotoxicity. For older nitroimidazles like metronidazole, reported CNS side effects can include encephalopathy, cerebellar dysfunction (presenting as ataxia, dysarthria, dysmetria, and nystagmus), seizures, and peripheral neuropathy.[1][2][3] These effects are often associated with prolonged use and high cumulative doses.[2][4]
Q2: How does this compound's risk of CNS side effects compare to other nitroimidazoles like metronidazole and ornidazole?
A2: this compound is characterized by its high water solubility, which is designed to reduce its ability to cross the blood-brain barrier.[5] This property is expected to lead to a lower incidence of CNS adverse reactions compared to more lipophilic nitroimidazoles like metronidazole.[5] Clinical trials have shown that drug-related adverse events occurred less frequently with this compound than with ornidazole.[6]
Q3: What is the proposed mechanism of nitroimidazole-induced neurotoxicity?
A3: The exact mechanism is not fully elucidated, but several hypotheses exist, primarily based on studies with metronidazole.[7][8] One proposed mechanism involves the generation of reactive oxygen species (free radicals) during the metabolism of the drug, which can lead to oxidative stress and neuronal damage.[7][9] Another theory suggests interference with GABAergic neurotransmission, the primary inhibitory system in the CNS, leading to an imbalance between excitatory and inhibitory signals.[9] It has also been suggested that metronidazole and its derivatives may bind to RNA and inhibit protein synthesis, leading to axonal degradation.[7][10]
Q4: Are there specific patient populations at higher risk for CNS side effects when using nitroimidazoles?
A4: Based on data from metronidazole, patients with pre-existing liver or renal impairment may be at a higher risk due to altered drug metabolism and clearance, potentially leading to higher cumulative exposure.[4][11] Patients on long-term therapy are also at an increased risk.[2][4] Clinical trials for this compound have often excluded patients with severe systemic diseases, including severe neuropathy or epilepsy, as a precautionary measure.[5]
Troubleshooting Guide
Issue: A researcher observes unexpected neurological symptoms in an animal model during a preclinical study with this compound.
Troubleshooting Steps:
-
Confirm Dosage and Administration: Double-check the calculated dose and the administration protocol to rule out an accidental overdose.
-
Assess Clinical Signs: Systematically record all observed neurological signs (e.g., ataxia, seizures, changes in behavior).
-
Consider Pharmacokinetic Analysis: If possible, collect plasma and cerebrospinal fluid (CSF) samples to determine the concentration of this compound and its metabolites. This can help ascertain if there is unexpectedly high CNS penetration.
-
Review Exclusion Criteria: For clinical trials, ensure that subjects with pre-existing neurological conditions that could confound the results were properly excluded.[5]
-
Histopathological Examination: In preclinical studies, at the termination of the study, perform a histopathological examination of the brain, with a focus on the cerebellum (especially the dentate nuclei) and brainstem, as these are regions commonly affected by nitroimidazole neurotoxicity.[2][7]
Data Summary
Table 1: Comparison of Drug-Related Adverse Events in a Clinical Trial of this compound vs. Ornidazole for Pelvic Inflammatory Disease
| Adverse Event Outcome | This compound (500 mg, twice daily) | Ornidazole (500 mg, twice daily) | p-value |
| Frequency of Drug-Related AEs | 32.74% (55/168 patients) | 47.06% (80/170 patients) | < 0.01 |
Data adapted from a multicenter, double-blind, randomized trial.[6]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Common Anaerobes
| Anaerobic Bacteria | MIC Range (μg/mL) |
| Bacteroides fragilis | 1 - 8 |
| Finegoldia magna | 1 - 8 |
| Bacteroides thetaiotaomicron | 1 - 8 |
| Prevotella bivia | 1 - 8 |
This data indicates the in vitro antibacterial activity of this compound.[5]
Experimental Protocols
Protocol 1: Assessment of CNS Side Effects in a Phase IV Clinical Trial for Pelvic Inflammatory Disease
-
Objective: To evaluate the safety and tolerability of this compound, with a focus on neurological adverse events.
-
Methodology:
-
Patient Population: Recruit female patients diagnosed with pelvic inflammatory disease. Exclude patients with a history of allergy to nitroimidazoles, severe liver or renal impairment, and severe systemic diseases such as severe neuropathy or epilepsy.[5]
-
Dosing Regimen: Administer this compound 500 mg intravenously twice daily for 14 days.[6]
-
Adverse Event Monitoring: Actively monitor and record all adverse events (AEs) throughout the study. For any reported neurological symptoms (e.g., dizziness, headache, ataxia, paresthesia), a qualified neurologist should perform a detailed clinical examination.
-
Data Collection: Use standardized case report forms to document the nature, severity, and duration of all AEs, and assess their relationship to the study drug.
-
Statistical Analysis: Compare the incidence of drug-related AEs, particularly those related to the nervous system, with a control group (e.g., receiving ornidazole) using appropriate statistical tests like the chi-squared test.[6]
-
Protocol 2: Population Pharmacokinetic (PK) Study of this compound
-
Objective: To characterize the pharmacokinetic profile of this compound in the target patient population.
-
Methodology:
-
Study Population: A subset of patients from a larger clinical trial.
-
Drug Administration: Administer this compound via intravenous infusion over a fixed period (e.g., 45 ± 5 minutes).[5]
-
Blood Sampling: Collect sparse blood samples at predetermined time points from each subject to cover the entire dosing interval. For example, a study might divide 70 subjects into 5 groups, with 4 blood samples collected from each subject at different times post-infusion.[5]
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
PK Modeling: Use a population pharmacokinetic modeling approach (e.g., using NONMEM software) to estimate key PK parameters such as clearance, volume of distribution, and half-life.
-
Visualizations
Caption: Proposed Mechanisms of Nitroimidazole-Induced Neurotoxicity.
Caption: Workflow for Assessing CNS Side Effects in a Clinical Trial.
References
- 1. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 2. Metronidazole-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metronidazole Induced Neurotoxicity: A clinico-radiological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible metronidazole-induced neurotoxicity after 10 weeks of therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metronidazole-associated Neurologic Events: A Nested Case-control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of Morinidazole in vitro
Welcome to the Morinidazole In Vitro Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this compound in mammalian cell-based assays.
Disclaimer: this compound is a third-generation nitroimidazole antimicrobial with an improved safety profile compared to its predecessors.[1] However, publicly available data on its specific off-target effects in mammalian cell lines is limited. Therefore, this guide provides troubleshooting advice and FAQs based on the known properties of this compound and the broader class of nitroimidazole compounds, including metronidazole and ornidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is against anaerobic bacteria.[1] Like other 5-nitroimidazoles, it is a prodrug that requires reductive activation of its nitro group by microbial enzymes under hypoxic conditions. This process generates reactive nitroso intermediates that induce DNA damage and lead to bacterial cell death.
Q2: Can this compound affect mammalian cells?
While designed to be selectively activated in anaerobic microbes, high concentrations of nitroimidazoles can have effects on mammalian cells, particularly under hypoxic conditions which can facilitate the reduction of the nitro group.[2] Studies on related compounds like metronidazole have shown potential for inducing DNA damage in vitro, although these findings are sometimes conflicting and may not translate to in vivo effects.[2][3][4]
Q3: What are the known physicochemical properties of this compound relevant to in vitro assays?
This compound has high water solubility, which is advantageous for in vitro studies as it reduces the likelihood of precipitation in aqueous culture media.[1] It is also soluble in DMSO at concentrations of 100 mg/mL or higher.
Q4: How can I proactively minimize off-target effects in my experiments?
Minimizing off-target effects starts with careful experimental design. Strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound possible.
-
Time-Course Experiments: Limit the duration of exposure to the compound.
-
Appropriate Controls: Always include vehicle-only (e.g., DMSO) controls.
-
Orthogonal Assays: Confirm key findings using a different assay that relies on a distinct detection principle.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You observe a significant decrease in cell viability in your mammalian cell line treated with this compound, which is unexpected for an antimicrobial agent at the tested concentrations.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response experiment to determine the EC50 value in your specific cell line. Start with a wide range of concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Hypoxic Conditions in Culture | High cell density or inadequate gas exchange can create hypoxic microenvironments, potentially leading to the reductive activation of this compound. Ensure proper cell culture maintenance and consider using gas-permeable plates. |
| Assay Interference | The compound may be interfering with the assay chemistry. For example, in MTT or resazurin-based assays, the compound might directly reduce the tetrazolium salt. Run a cell-free control (compound in media with assay reagent) to check for direct chemical reactions. |
| Contamination | Test for mycoplasma or other microbial contamination, which can affect cell health and response to treatment. |
Issue 2: Inconsistent or Unreliable Assay Results
Your experimental results with this compound show high variability between replicates or experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. |
| Cell Seeding Inconsistency | Ensure a uniform cell suspension before seeding. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile media. |
| Assay Timing | Standardize all incubation times, including cell seeding, compound treatment, and addition of assay reagents. |
| Autofluorescence/Absorbance | If using a fluorescence or absorbance-based assay, run a control with this compound alone to check for intrinsic fluorescence or absorbance at the assay wavelengths. |
Quantitative Data Summary
The following tables summarize key in vitro data for this compound and related nitroimidazoles.
Table 1: In Vitro Activity of this compound and Comparators Against Anaerobic Bacteria
| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis | This compound | 2 | 4 | 1–8 |
| Ornidazole | 0.5 | 2 | 0.5–4 | |
| Metronidazole | 1 | 4 | 0.5–4 | |
| Data sourced from a multicenter, prospective, open-label phase IV trial.[1] |
Table 2: Genotoxicity Data for Nitroimidazole Compounds in Mammalian Cells In Vitro
| Compound | Cell Type | Assay | Result | Concentration |
| Metronidazole | Human Lymphocytes | Chromosomal Aberrations | Negative | Not specified |
| Metronidazole | TK6 Cells | CometChip® | Negative at non-cytotoxic concentrations | Up to 1000 µM |
| Metronidazole | Canine PBMCs | γ-H2AX | Positive | 100 µg/mL |
| Note: Genotoxicity data for nitroimidazoles in mammalian cells can be conflicting and may depend on the specific assay conditions and cell type used.[2][3][5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a luminescent signal.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound and controls as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: Workflow for assessing in vitro off-target effects.
Caption: A logical approach to troubleshooting inconsistent results.
Caption: Potential off-target activation pathway in hypoxic cells.
References
- 1. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metronidazole: absence of mammalian cytogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Morinidazole susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Morinidazole susceptibility testing. Our aim is to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation 5-nitroimidazole antimicrobial agent.[1] Its mechanism of action is characteristic of this class of drugs.[2][3] Once it enters an anaerobic microorganism, the nitro group of this compound is reduced by the organism's cellular proteins, such as nitroreductases.[2] This reduction process creates reactive cytotoxic free radicals.[3][] These free radicals then interact with the microbial DNA, causing strand breaks and destabilizing the helical structure, which ultimately leads to cell death.[2][3][] This activation is selective for anaerobic cells, which contributes to its safety profile.[3]
Q2: Which organisms is this compound active against?
This compound is primarily active against anaerobic bacteria.[2][3] It is also effective against certain protozoa, such as Trichomonas vaginalis and Entamoeba histolytica.[5] Clinical studies have demonstrated its efficacy against anaerobic bacteria commonly involved in intra-abdominal and pelvic inflammatory diseases.[5][6]
Q3: What are the standard methods for this compound susceptibility testing?
Standard antimicrobial susceptibility testing (AST) methods can be adapted for this compound. The most common and recommended methods for anaerobic bacteria are:
-
Agar Dilution: This is considered a reference method for testing anaerobic bacteria.[7][8] It involves incorporating serial dilutions of this compound into an agar medium, which is then inoculated with the test organisms.
-
Broth Microdilution: This method uses multi-well plates with serial dilutions of this compound in a suitable broth medium.[7] It is a widely used and reliable technique.
-
Disk Diffusion: While simpler to perform, the correlation between zone diameters and minimum inhibitory concentrations (MICs) can be poor for some anaerobic bacteria and nitroimidazoles.[9][10] Therefore, it is often used as a screening method, and results should be confirmed with a dilution method.
Q4: Are there established clinical breakpoints for this compound?
As a newer antimicrobial agent, universally accepted clinical breakpoints from regulatory bodies like CLSI or EUCAST may not be as widely established as for older drugs. It is crucial to consult the latest guidelines from these organizations. In the absence of specific breakpoints for this compound, researchers may consider those for other 5-nitroimidazoles as a reference, but this should be done with caution. For Helicobacter pylori, a proposed breakpoint for metronidazole resistance is a MIC > 8 µg/mL.[8][11]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound susceptibility testing can arise from various factors. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: High MIC values for quality control (QC) strains.
| Potential Cause | Recommended Action |
| Incorrect Inoculum Density | Ensure the inoculum is prepared to the recommended turbidity standard (e.g., 0.5 McFarland). A higher inoculum density can lead to falsely elevated MICs.[12][13] |
| Degraded this compound | Verify the expiration date and storage conditions of the this compound powder or stock solutions. Prepare fresh stock solutions and store them appropriately (protected from light, at the correct temperature). |
| Contaminated Culture | Perform a purity check of the QC strain by subculturing it onto an appropriate agar plate. Mixed cultures can lead to erroneous results.[14] |
| Improper Incubation | Confirm that the incubation conditions are strictly anaerobic. The presence of oxygen can significantly reduce the activity of nitroimidazoles.[15] Also, check the incubation temperature and duration. |
| Media Composition | The composition of the growth medium can influence the results.[9][13] Use the recommended medium for anaerobic susceptibility testing, such as Brucella agar or Wilkins-Chalgren agar, supplemented with necessary nutrients. |
Problem 2: Poor or no growth of anaerobic isolates.
| Potential Cause | Recommended Action |
| Loss of Anaerobiosis | Ensure the anaerobic jar or chamber is functioning correctly. Use an anaerobic indicator strip to confirm the absence of oxygen. |
| Inappropriate Growth Medium | Some fastidious anaerobes may require specific growth factors. Ensure the medium is supplemented with hemin, vitamin K1, and blood as needed. |
| Prolonged Exposure to Oxygen | Minimize the exposure of the inoculum and test plates to oxygen during preparation. Work quickly and efficiently. |
| Non-viable Organisms | Use fresh, actively growing cultures for inoculum preparation. |
Problem 3: Discrepancies between different testing methods (e.g., disk diffusion vs. MIC).
| Potential Cause | Recommended Action |
| Poor Drug Diffusion | The disk diffusion method is dependent on the diffusion of the drug through the agar.[13] For some drug-organism combinations, this can be unreliable.[9][10] |
| Method-Specific Variability | Different methods have inherent variabilities.[12] Agar and broth dilution methods are generally more reliable and quantitative than disk diffusion for anaerobic bacteria.[7] |
| Incorrect Interpretation Criteria | Ensure that the correct interpretive criteria (zone diameters or MIC breakpoints) are being used for the specific method. |
Quantitative Data
Table 1: In-vitro Activity of this compound and Comparators against Anaerobic Bacteria
| Organism | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Anaerobes (81 strains) | This compound | 1 | 8 | 1-8 |
| Ornidazole | 2 | 8 | 1-8 | |
| Metronidazole | 4 | 16 | 2-16 | |
| Data from a clinical trial involving patients with pelvic inflammatory disease and appendicitis.[6] |
Experimental Protocols
Agar Dilution Method (Reference Method)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide).
-
Preparation of Agar Plates: Melt and cool to 50°C the desired agar medium (e.g., Brucella agar supplemented with 5% laked sheep blood, hemin, and vitamin K1). Add the appropriate volume of this compound stock solution to achieve the final desired concentrations in the agar. Pour the agar into petri dishes and allow them to solidify.
-
Inoculum Preparation: Grow the anaerobic isolates to be tested on a suitable medium. Prepare a bacterial suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using an inoculum-replicating apparatus, spot the bacterial suspensions onto the surface of the agar plates containing the different concentrations of this compound. Also, include a growth control plate without any antibiotic.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound in anaerobic bacteria.
Troubleshooting Workflow for Inconsistent AST Results
Caption: A stepwise workflow for troubleshooting inconsistent results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Metronidazole Susceptibility in Helicobacter pylori: Statistical Validation and Error Rate Analysis of Breakpoints Determined by the Disk Diffusion Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing stability issues of Morinidazole in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Morinidazole during long-term storage.
Troubleshooting Guide
This guide addresses common stability-related problems encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (e.g., yellowing) of this compound powder or solution. | Exposure to light. | Store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to protect from light.[1] Prepare solutions fresh when possible. |
| High temperature storage. | Store stock solutions at recommended temperatures, typically -20°C for long-term storage.[2] Avoid repeated freeze-thaw cycles. For routine use, store at 2-8°C and use within a shorter timeframe. | |
| Precipitation in refrigerated stock solutions. | Low solubility at colder temperatures. | Prepare a slightly lower concentration of the stock solution. Before use, allow the solution to come to room temperature and gently warm or sonicate if necessary to redissolve the precipitate. Always visually inspect for precipitates before use. |
| Loss of potency or inconsistent assay results. | Chemical degradation due to improper pH. | This compound, like other nitroimidazoles, is most stable in acidic to neutral conditions (pH 4-6).[3][4] Ensure the pH of your formulation or experimental buffer is within this range. Avoid highly alkaline conditions. |
| Hydrolysis. | For aqueous solutions, especially at non-optimal pH, hydrolysis can occur. Prepare aqueous solutions fresh and consider using a co-solvent system if longer-term solution stability is required. | |
| Oxidation. | Avoid contact with strong oxidizing agents.[5] Use high-purity solvents and consider purging solutions with an inert gas like nitrogen or argon. | |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Ensure your analytical method is stability-indicating and can resolve this compound from its degradants.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The main factors affecting the stability of this compound, similar to other nitroimidazole compounds, are temperature, humidity, light, and pH.[8] Elevated temperatures and humidity can accelerate degradation.[9] this compound is also known to be sensitive to light, which can cause photodegradation.[1] The pH of the solution is critical, with optimal stability generally observed in the acidic to neutral range (pH 4-6).[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid powder, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[2] For stock solutions, storage at -20°C or -80°C is advisable for up to 1-2 years.[2] For short-term laboratory use, solutions can be stored at 2-8°C for a limited time, but fresh preparation is always recommended for sensitive experiments.
Q3: How can I tell if my this compound has degraded?
A3: Degradation can be indicated by physical changes such as discoloration (yellowing) of the powder or solution.[1] The most reliable way to assess degradation is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will show a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.[6]
Q4: What is a stability-indicating HPLC method?
A4: A stability-indicating HPLC method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from any degradation products, impurities, or excipients.[7] This is crucial for accurately assessing the stability of a drug.
Q5: How do I perform a forced degradation study for this compound?
A5: A forced degradation (or stress testing) study involves subjecting this compound to harsh conditions to accelerate its degradation. This helps to identify potential degradation products and establish the stability-indicating nature of your analytical method.[5] Typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[5][10] A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data on Stability
Table 1: Effect of pH on the Degradation Rate of Metronidazole at 37°C
| pH | Rate Constant (k) (hours⁻¹) | Half-life (t½) (hours) |
| 3.1 | 7.2 x 10⁻⁴ | 963 |
| 5.6 | 2.9 x 10⁻⁴ | 2390 |
| 7.4 | 4.5 x 10⁻⁴ | 1540 |
| 9.9 | 1.8 x 10⁻³ | 385 |
| Data adapted from studies on Metronidazole degradation kinetics.[4] This demonstrates the increased stability in the mid-pH range. |
Table 2: Effect of Temperature on the Degradation of Metronidazole in Solution
| Temperature (°C) | Condition | % Remaining after 180 days |
| 4 | Refrigerated | >99% |
| 25 | Room Temperature | >98% |
| 40 | Accelerated | ~95% |
| Data is illustrative based on typical stability studies of Metronidazole suspensions.[11] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a stability-indicating reverse-phase HPLC method. Optimization may be required.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M potassium phosphate monobasic with 0.1% glacial acetic acid) and an organic solvent (e.g., acetonitrile). A common starting point is a 60:40 (v/v) ratio of aqueous to organic phase.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 280-320 nm, determine the λmax by UV scan).
-
Injection Volume: 10-20 µL.[12]
-
Column Temperature: Ambient or controlled at 25-30°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration within the expected linear range of the assay (e.g., 10-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample (e.g., from a formulation or stability study) in the mobile phase to obtain a theoretical concentration similar to the working standard.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
-
Assess for the presence of any new peaks, which may indicate degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak.[9]
-
Protocol 2: Forced Degradation (Stress Testing) of this compound
This protocol outlines the conditions for forced degradation studies as per ICH guidelines.[5][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to the this compound solution.
-
Heat the mixture at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to the this compound solution.
-
Keep at room temperature or heat gently (e.g., 60°C) for a specified time. Nitroimidazoles are often more sensitive to base hydrolysis.
-
Cool the solution, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the this compound solution.
-
Keep the solution at room temperature for a specified time (e.g., up to 24 hours), protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid this compound powder and a solution of this compound in an oven at an elevated temperature (e.g., 70-80°C) for a specified period (e.g., 24-48 hours).
-
For the solid, dissolve in mobile phase after the stress period. For the solution, dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare the samples for HPLC analysis as described above.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a long-term stability study.
Caption: Logical troubleshooting flow for stability issues.
References
- 1. Physicochemical and Microbiological Stability of Compounded Metronidazole Suspensions in PCCA SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ajol.info [ajol.info]
- 4. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. mdpi.com [mdpi.com]
- 12. A stability-indicating HPLC assay for metronidazole benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Morinidazole versus metronidazole: a comparative efficacy analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of morinidazole and metronidazole, two nitroimidazole antimicrobial agents. The analysis is based on available clinical trial data and in vitro susceptibility studies, with a focus on their application in treating anaerobic bacterial infections, specifically Pelvic Inflammatory Disease (PID) and Bacterial Vaginosis (BV).
Mechanism of Action
Both this compound and metronidazole are prodrugs that are activated within anaerobic bacteria. Their selective toxicity is due to the reduction of their nitro group by anaerobic-specific enzymes, such as pyruvate-ferredoxin oxidoreductase. This reduction process generates reactive nitroso radicals that bind to and disrupt the helical structure of DNA, leading to strand breakage and ultimately, bacterial cell death.[1][2][3] this compound, a third-generation nitroimidazole, is reported to have greater activity and less toxicity than metronidazole.[4]
References
- 1. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Metronidazole and Other Antibiotics for Anaerobic Infections | Anesthesia Key [aneskey.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Morinidazole and Ornidazole in Treating Anaerobic Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Morinidazole and Ornidazole, two critical nitroimidazole antibiotics used in the treatment of anaerobic infections. While both drugs are effective, this compound, a newer-generation agent, demonstrates a distinct profile in terms of efficacy, safety, and pharmacokinetics when compared to the established Ornidazole. This analysis is supported by data from clinical trials and in-vitro studies to inform research and development decisions.
Core Mechanism of Action
Both this compound and Ornidazole are 5-nitroimidazole derivatives that function as prodrugs. Their selective toxicity against anaerobic bacteria is achieved through a shared mechanism. The drug diffuses into the microorganism, where its nitro group is reduced by low-redox-potential electron transport proteins (e.g., ferredoxin). This reduction process forms short-lived, cytotoxic nitro radical anions.[1][2] These reactive intermediates interact with and damage the bacterial DNA, causing strand breakage and leading to rapid cell death.[1][2][3]
Caption: Shared mechanism of action for 5-nitroimidazole antibiotics.
Clinical Efficacy
A key multicenter, double-blind, randomized, non-inferiority trial provides the most direct comparison of the two drugs in treating Pelvic Inflammatory Disease (PID). The results indicate that this compound is not only non-inferior in clinical resolution but also demonstrates superior bacteriological success.
Table 1: Clinical Efficacy in Pelvic Inflammatory Disease
| Efficacy Endpoint | This compound (500 mg, twice daily) | Ornidazole (500 mg, twice daily) | Confidence Interval (95%) |
|---|---|---|---|
| Clinical Resolution Rate | 96.86% (154/159) | 96.73% (148/153) | -3.79% to 4.03% |
| Bacteriological Success Rate | 100% (32/32) | 89.66% (26/29) | -16.15% to 11.21% |
Data sourced from a multicenter, double-blind, randomized, parallel-group, non-inferiority study.[4][5]
In-Vitro Antimicrobial Activity
This compound is often reported to have more potent in-vitro activity against pathogenic anaerobes compared to Ornidazole.[6][7] However, results from specific studies can vary. The minimum inhibitory concentration (MIC) values from one study focusing on Bacteroides fragilis, a prevalent anaerobe in pelvic infections, are presented below.
Table 2: In-Vitro Activity (MIC) Against Bacteroides fragilis
| Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|
| This compound | 2 | 4 | 1–8 |
| Ornidazole | 0.5 | 2 | 0.5–4 |
| Metronidazole | 1 | 4 | 0.5–4 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively. Data from a Phase IV trial.[7]
Safety and Tolerability Profile
Clinical data clearly indicates a superior safety profile for this compound, with a statistically significant lower incidence of drug-related adverse events compared to Ornidazole.
Table 3: Comparative Incidence of Drug-Related Adverse Events (AEs)
| Parameter | This compound | Ornidazole | p-value |
|---|---|---|---|
| Overall Incidence of AEs | 32.74% (55/168) | 47.06% (80/170) | < 0.01 |
Data from a head-to-head clinical trial in patients with Pelvic Inflammatory Disease.[4][5] The most common AEs for both drugs occur in the digestive and nervous systems.[6]
Pharmacokinetic Properties
Ornidazole is characterized by a long elimination half-life, which is a known advantage over older nitroimidazoles like Metronidazole.[3] While direct, head-to-head pharmacokinetic studies with this compound are not as widely published, newer generation nitroimidazoles are generally developed to improve upon these parameters.
Table 4: Pharmacokinetic Profile of Ornidazole
| Parameter | Value |
|---|---|
| Elimination Half-life | ~13 hours[5][8] |
| Plasma Protein Binding | ~13%[5] |
| Bioavailability (Oral) | ~90%[4][9] |
| Metabolism | Hepatic[4][5] |
| Primary Excretion | Urine (primarily as metabolites)[4][8] |
Experimental Protocols
Protocol: Clinical Efficacy and Safety Trial for PID
-
Design: A multicenter, double-blind, randomized, parallel-group, non-inferiority study.[4][5]
-
Population: Women diagnosed with Pelvic Inflammatory Disease.
-
Procedure:
-
Patients were randomly assigned to one of two treatment groups.
-
This compound Group (n=168): Received 500 mg of this compound via intravenous infusion, twice daily for 14 days.[4]
-
Ornidazole Group (n=170): Received 500 mg of Ornidazole via intravenous infusion, twice daily for 14 days.[4]
-
Patients were monitored for clinical symptoms and adverse events throughout the treatment period.
-
-
Primary Endpoint: The clinical resolution rate was assessed at the Test of Cure (TOC) visit, which occurred 7-30 days after the completion of therapy.[4]
-
Secondary Endpoints: Included bacteriological success rates and the incidence of drug-related adverse events.[4]
Caption: Experimental workflow for the comparative clinical trial.
Protocol: In-Vitro Susceptibility Testing (Agar Dilution)
-
Method: The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Procedure:
-
Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1 for anaerobes) are prepared, each containing a different, twofold-increasing concentration of the test drug (this compound or Ornidazole). A drug-free control plate is also prepared.
-
Inoculum Preparation: The anaerobic bacterial strains to be tested are cultured to a standardized density (e.g., 10⁵ colony-forming units per spot).
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of each agar plate.
-
Incubation: Plates are incubated under strict anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits the visible growth of the organism.[7]
-
References
- 1. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. efda.gov.et [efda.gov.et]
- 5. mims.com [mims.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. semanticscholar.org [semanticscholar.org]
- 8. vinmec.com [vinmec.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
Validating the Clinical Efficacy and Safety of Morinidazole Through Phase IV Trials: A Comparative Guide
Morinidazole, a third-generation nitroimidazole antimicrobial, has emerged as a promising alternative for the treatment of anaerobic bacterial infections, particularly in the context of increasing resistance to older drugs like metronidazole.[1][2] This guide provides a comprehensive comparison of this compound with other nitroimidazole agents, focusing on its clinical efficacy and safety as demonstrated in Phase IV clinical trials. The information is intended for researchers, scientists, and drug development professionals.
Efficacy Comparison of Nitroimidazoles
Phase IV trials have been crucial in validating the real-world effectiveness of this compound in treating conditions such as Pelvic Inflammatory Disease (PID) and appendicitis.[1][3] These studies have often compared its performance against established treatments like ornidazole.
A multicenter, double-blind, randomized Phase III trial in China involving women with PID demonstrated that intravenous this compound (500 mg twice daily for 14 days) was non-inferior to intravenous ornidazole (500 mg twice daily for 14 days).[4][5] The clinical resolution rates at the test-of-cure visit were 96.86% for this compound and 96.73% for ornidazole.[4][5] Furthermore, the bacteriological success rate was 100% for this compound compared to 89.66% for ornidazole.[4][5]
A subsequent multicenter, prospective, open-label Phase IV trial for PID, where this compound was administered with levofloxacin, showed a clinical resolution rate of 81.91% in the full analysis set and 82.49% in the per-protocol set.[2][6] The bacteriological success rate in the microbiologically valid population was 87.5%.[2][7]
| Drug | Indication | Clinical Resolution/Cure Rate | Bacteriological Success Rate | Trial Phase | Source |
| This compound | Pelvic Inflammatory Disease | 96.86% | 100% | III | [4][5] |
| Ornidazole | Pelvic Inflammatory Disease | 96.73% | 89.66% | III | [4][5] |
| This compound + Levofloxacin | Pelvic Inflammatory Disease | 81.91% - 82.49% | 87.5% | IV | [2][6] |
Safety Profile Comparison
A key advantage of this compound highlighted in clinical trials is its favorable safety profile compared to other nitroimidazoles.
In the comparative trial against ornidazole for PID, drug-related adverse events were significantly less frequent with this compound (32.74%) than with ornidazole (47.06%).[4][5] A Phase IV study of this compound plus levofloxacin for PID reported a drug-related adverse event rate of 27.43%, with no serious adverse events.[2][7] Common side effects of metronidazole, an older-generation nitroimidazole, include a metallic taste, nausea, transient neutropenia, and peripheral neuropathy.[1][3] While tinidazole may have a slightly lower incidence of gastrointestinal disturbances compared to metronidazole, this compound appears to offer a further improved safety profile.[8]
| Drug | Indication | Drug-Related Adverse Event Rate | Common Adverse Events | Source |
| This compound | Pelvic Inflammatory Disease | 32.74% | Not specified in detail | [4][5] |
| Ornidazole | Pelvic Inflammatory Disease | 47.06% | Not specified in detail | [4][5] |
| This compound + Levofloxacin | Pelvic Inflammatory Disease | 27.43% | Not specified in detail | [2][7] |
| Metronidazole | Anaerobic Infections | Not specified | Metallic taste, nausea, transient neutropenia, peripheral neuropathy | [1][3] |
| Tinidazole | Protozoal Infections | Lower incidence of GI disturbance vs. Metronidazole | Not specified in detail | [8] |
Mechanism of Action of this compound
Like other 5-nitroimidazole antibiotics, this compound's antimicrobial activity is based on the disruption of bacterial DNA synthesis.[9] The drug is a prodrug that is selectively taken up by anaerobic organisms.[9][10] Inside the microbial cell, the nitro group of this compound is reduced by bacterial nitroreductases, which are prevalent in anaerobic bacteria.[9] This reduction process converts this compound into its active form, generating reactive intermediates, including free radicals.[9][10] These free radicals interact with microbial DNA, causing strand breaks and destabilizing the helical structure, which ultimately leads to bacterial cell death.[9][]
Experimental Protocols: Phase IV Trial for Pelvic Inflammatory Disease
The following outlines the methodology of a multicenter, prospective, open-label Phase IV trial evaluating the effectiveness and safety of this compound for PID.[2][6]
Patient Population:
-
Inclusion criteria: Women aged 18-65 years diagnosed with PID.[6]
-
Exclusion criteria included allergies to nitroimidazoles or quinolones, and certain pre-existing medical conditions.[1]
Intervention:
-
Participants received a 14-day course of 500 mg intravenous this compound twice daily.[2][6]
-
Concurrently, patients were administered 500 mg of levofloxacin daily to cover the diverse microflora often involved in PID.[6]
Primary Efficacy Endpoint:
-
The primary outcome was the clinical resolution rate at the test-of-cure (TOC) visit, which occurred 7-30 days after the completion of therapy.[2]
Safety Assessment:
-
Adverse events were monitored and recorded throughout the study.[2]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Trial to Assess the Efficacy and Safety of this compound in Patients With Appendicitis | Clinical Research Trial Listing [centerwatch.com]
- 4. Efficacy and safety of this compound in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial. | Sigma-Aldrich [merckmillipore.com]
- 5. Efficacy and safety of this compound in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial [frontiersin.org]
- 8. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is this compound used for? [synapse.patsnap.com]
A Comparative Study of the Antibacterial Spectrum of Morinidazole and Other Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of morinidazole, a newer-generation nitroimidazole, with other established nitroimidazoles: metronidazole, tinidazole, secnidazole, and ornidazole. The information presented is supported by experimental data from various studies to assist researchers and drug development professionals in evaluating their potential applications.
Introduction to Nitroimidazoles
Nitroimidazoles are a class of synthetic antibiotics that are particularly effective against anaerobic bacteria and certain protozoa.[1] Their mechanism of action involves the reduction of their nitro group within the microbial cell under anaerobic conditions, leading to the formation of cytotoxic reactive intermediates that induce DNA damage and ultimately cause cell death.[2] For decades, metronidazole has been a cornerstone in the treatment of anaerobic infections.[3] However, the emergence of resistance and the quest for improved pharmacokinetic profiles have led to the development of other derivatives, including tinidazole, secnidazole, ornidazole, and the more recent this compound.[4]
This compound is a novel nitroimidazole antimicrobial agent that has demonstrated potent in vitro activity against a wide range of anaerobic bacteria.[5] Studies suggest that this compound's antibacterial activity is comparable or even superior to that of other nitroimidazoles against certain pathogens.[6]
Comparative In Vitro Antibacterial Spectrum
The in vitro efficacy of nitroimidazoles is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the comparative MIC values of this compound and other nitroimidazoles against a range of clinically relevant anaerobic bacteria.
Gram-Negative Anaerobic Bacilli
| Bacterial Species | This compound MIC (μg/mL) | Metronidazole MIC (μg/mL) | Ornidazole MIC (μg/mL) | Tinidazole MIC (μg/mL) | Secnidazole MIC (μg/mL) |
| Bacteroides fragilis | 1[5] | 2[5] | 2[5] | 0.28[7] | 2 |
| Bacteroides thetaiotaomicron | 2[5] | 2[5] | 2[5] | - | - |
| Prevotella bivia | 2[5] | 4[5] | 4[5] | - | 8 |
| Prevotella intermedia | - | ≤0.12-1 | ≤0.12-1 | ≤0.12-0.5 | - |
| Prevotella melaninogenica | - | ≤0.12-1 | ≤0.12-1 | ≤0.12-0.5 | - |
| Fusobacterium nucleatum | - | ≤0.12-0.5 | ≤0.12-0.5 | ≤0.12-0.25 | - |
Note: A "-" indicates that specific data for that drug against the listed species was not available in the cited sources.
Gram-Positive Anaerobic Bacteria
| Bacterial Species | This compound MIC (μg/mL) | Metronidazole MIC (μg/mL) | Ornidazole MIC (μg/mL) | Tinidazole MIC (μg/mL) | Secnidazole MIC (μg/mL) |
| Clostridium perfringens | - | ≤0.12-8 | ≤0.12-8 | ≤0.12-4 | - |
| Finegoldia magna | 4[5] | 4[5] | 4[5] | - | 2 |
| Peptostreptococcus spp. | - | ≤0.12-2 | ≤0.12-2 | ≤0.12-1 | - |
Note: A "-" indicates that specific data for that drug against the listed species was not available in the cited sources.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro activity of antimicrobial agents. The agar dilution method is the reference standard for susceptibility testing of anaerobic bacteria.
Agar Dilution Method for MIC Determination
This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.
1. Preparation of Antimicrobial Stock Solutions:
-
Stock solutions of each nitroimidazole are prepared in a suitable solvent at a concentration of 1280 µg/mL.
2. Preparation of Agar Plates:
-
A series of twofold dilutions of the antimicrobial stock solutions are prepared.
-
Each dilution is added to molten and cooled Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood to achieve the final desired concentrations (e.g., 0.125 to 256 µg/mL).
-
The agar is then poured into petri dishes and allowed to solidify. A drug-free control plate is also prepared.
3. Preparation of Bacterial Inoculum:
-
Anaerobic bacteria are grown in a suitable broth medium (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
4. Inoculation of Plates:
-
A standardized volume of the bacterial inoculum is applied to the surface of each agar plate, including the control plate. A Steers replicator can be used to inoculate multiple isolates simultaneously.
5. Incubation:
-
The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 37°C for 48 hours.
6. Determination of MIC:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Mechanism of Action and Signaling Pathway
Nitroimidazole antibiotics are prodrugs that require activation within the microbial cell.[8] This activation occurs under anaerobic conditions where the nitro group of the imidazole ring is reduced by bacterial nitroreductases.[2] This process generates highly reactive nitroso radicals and other cytotoxic intermediates.[2] These reactive species then interact with and damage bacterial DNA, leading to strand breaks and helical structure destabilization, ultimately resulting in bacterial cell death.[2]
Experimental Workflow for MIC Determination
The following diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of nitroimidazoles against anaerobic bacteria using the agar dilution method.
Conclusion
The available in vitro data suggests that this compound exhibits potent antibacterial activity against a range of anaerobic bacteria, with efficacy that is comparable and, in some cases, superior to other nitroimidazoles like metronidazole and ornidazole.[5][6] Specifically, against key pathogens such as Bacteroides fragilis and Prevotella bivia, this compound has demonstrated lower or equivalent MIC values.[5] The shared mechanism of action across all nitroimidazoles, involving reductive activation and subsequent DNA damage, underscores their importance in treating anaerobic infections.[2] Further comprehensive studies directly comparing the in vitro activity of this compound against a broader panel of anaerobic isolates alongside other nitroimidazoles like tinidazole and secnidazole are warranted to fully elucidate its antibacterial spectrum and potential clinical advantages.
References
- 1. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activities of niridazole and metronidazole against anaerobic and microaerophilic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Antimicrobial activity of ornidazole and 6 other antibiotics against anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Assessing the cross-resistance profile between Morinidazole and older nitroimidazoles
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The emergence of resistance to antimicrobial agents is a critical challenge in the treatment of anaerobic bacterial and protozoal infections. For decades, 5-nitroimidazoles, such as metronidazole and tinidazole, have been the cornerstone of therapy against these pathogens. Morinidazole, a newer-generation nitroimidazole, has been developed with the aim of improving upon the efficacy and safety profile of its predecessors. A crucial aspect of evaluating any new antimicrobial is its activity against strains that have developed resistance to existing drugs in the same class. This guide provides a comprehensive assessment of the cross-resistance profile between this compound and the older nitroimidazoles, metronidazole and tinidazole, based on available experimental data.
While direct comparative studies on the cross-resistance of this compound in clinically resistant strains are limited, this guide synthesizes existing data on nitroimidazole resistance mechanisms and the cross-resistance patterns observed between metronidazole and tinidazole to infer the potential cross-resistance profile of this compound.
Mechanism of Action and Resistance in Nitroimidazoles
The antimicrobial activity of nitroimidazoles is dependent on the reduction of their nitro group within the anaerobic environment of the target pathogen. This reduction is facilitated by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in anaerobic organisms. The process generates reactive nitroso-radicals that bind to and disrupt the helical structure of DNA, leading to strand breakage and ultimately cell death.[1][2]
Resistance to nitroimidazoles can arise through several mechanisms, primarily involving a decrease in the activation of the prodrug. This can occur due to:
-
Altered Nitroreductase Activity: Mutations in genes encoding for nitroreductases, such as rdxA in Helicobacter pylori, can lead to decreased conversion of the nitroimidazole to its active form.[2]
-
Presence of nim Genes: In Bacteroides species, the presence of nitroimidazole resistance genes (nim) has been associated with metronidazole resistance.[3][4] These genes are thought to encode a 5-nitroimidazole reductase that can inactivate the drug.[5]
-
Decreased Drug Uptake or Increased Efflux: Although less common, alterations in drug transport into or out of the cell can also contribute to resistance.[1]
-
Enhanced DNA Repair Mechanisms: Increased capacity to repair DNA damage caused by the activated drug can also confer a degree of resistance.[1]
Given that this compound shares the same fundamental 5-nitroimidazole core and mechanism of action, it is plausible that it would be affected by the same resistance mechanisms that confer resistance to metronidazole and tinidazole.
Quantitative Data on Cross-Resistance
Direct experimental data comparing the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of metronidazole- and tinidazole-resistant anaerobic bacteria and protozoa is not extensively available in the public domain. However, studies on the cross-resistance between metronidazole and tinidazole provide valuable insights.
Cross-Resistance Between Metronidazole and Tinidazole
Studies have consistently shown that cross-resistance exists between metronidazole and tinidazole.[6][7][8] Strains of Trichomonas vaginalis with clinical resistance to metronidazole often exhibit decreased susceptibility to tinidazole.[6][9][10][11] However, the resistance is often relative, and tinidazole may still be effective, albeit at higher concentrations.[6][7][12]
One study on 104 clinical isolates of T. vaginalis with metronidazole resistance demonstrated a strong positive correlation between the Minimal Lethal Concentrations (MLCs) of metronidazole and tinidazole.[6] Despite this correlation, the MLCs for tinidazole were consistently and significantly lower than those for metronidazole, suggesting that tinidazole retains greater potency against these resistant strains.[6]
The following table summarizes representative data on the in vitro activity of metronidazole and tinidazole against various anaerobic pathogens. While this table does not include this compound, it establishes the precedent of cross-resistance within the nitroimidazole class.
Table 1: Comparative In Vitro Activity of Metronidazole and Tinidazole Against Anaerobic Bacteria and Trichomonas vaginalis
| Organism/Strain | Drug | MIC/MLC Range (µg/mL) | Resistance Rate (%) | Reference |
| Trichomonas vaginalis | Metronidazole | 0.06 - >200 | 9.6 | [13] |
| (178 clinical isolates) | Tinidazole | 0.03 - 50 | 0.56 | [13] |
| Bacteroides fragilis | Metronidazole | 0.25 - 128 | - | [14] |
| Tinidazole | - | - | ||
| Bacteroides spp. | Metronidazole | ≤0.125 - >256 | 31 | [3] |
| (42 clinical isolates) | Tinidazole | - | - | |
| (nimE positive) |
Note: Resistance criteria and testing methodologies may vary between studies.
The lack of this compound data in such comparative studies highlights a significant gap in the current understanding of its place in treating infections caused by older nitroimidazole-resistant strains.
Experimental Protocols
The standardized method for determining the antimicrobial susceptibility of anaerobic bacteria is crucial for assessing cross-resistance. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines in document M11-A8.[15]
Protocol for Determining Minimum Inhibitory Concentration (MIC) by Agar Dilution for Anaerobic Bacteria
This method is considered the reference standard for susceptibility testing of anaerobic bacteria.
-
Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared.
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of this compound, metronidazole, and tinidazole are prepared according to the manufacturer's instructions.
-
Preparation of Agar Plates: A series of twofold dilutions of each antimicrobial agent is prepared and added to molten agar to achieve the desired final concentrations in the agar plates. Control plates without any antimicrobial agent are also prepared.
-
Inoculum Preparation: The anaerobic bacterial isolates (including known resistant and susceptible strains) are grown on anaerobic blood agar plates for 24-48 hours. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The agar plates are inoculated with the bacterial suspensions using a multipoint replicator.
-
Incubation: The plates are incubated in an anaerobic atmosphere at 37°C for 48 hours.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a marked reduction in growth compared to the control plate.
Protocol for Assessing Cross-Resistance
-
Strain Selection: A panel of clinical isolates with well-characterized resistance to metronidazole and/or tinidazole (with known resistance mechanisms, if possible, e.g., nim gene-positive) should be selected. A quality control strain (e.g., Bacteroides fragilis ATCC 25285) should be included.
-
MIC Determination: The MICs of this compound, metronidazole, and tinidazole are determined for all selected strains using the standardized agar dilution method described above.
-
Data Analysis: The MIC values are compared across the different drugs for each resistant strain. A significant increase in the MIC of this compound for strains resistant to metronidazole or tinidazole, as compared to its MIC for susceptible strains, would indicate cross-resistance.
Visualizations
Nitroimidazole Activation and Resistance Pathway
Caption: General pathway of nitroimidazole activation and a key resistance mechanism.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing the cross-resistance of this compound.
Conclusion
The assessment of the cross-resistance profile between this compound and older nitroimidazoles is critical for defining its clinical utility. Based on the shared mechanism of action and established patterns of cross-resistance between metronidazole and tinidazole, it is highly probable that some degree of cross-resistance to this compound will be observed in strains resistant to these older agents. The key question, which remains to be definitively answered by dedicated comparative studies, is the extent of this cross-resistance.
Should this compound demonstrate significantly lower MICs against metronidazole- and tinidazole-resistant strains, as tinidazole often does against metronidazole-resistant isolates, it could represent a valuable therapeutic option for treating challenging infections. Future research should prioritize the direct in vitro comparison of this compound against a diverse panel of anaerobic bacteria and protozoa with well-characterized resistance to older nitroimidazoles. Such data will be instrumental for guiding the clinical application of this promising new antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging metronidazole resistance in Bacteroides spp. and its association with the nim gene: a study from North India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of metronidazole-resistant Trichomonas vaginalis with tinidazole: case reports of three patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tinidazole therapy for metronidazole-resistant vaginal trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevalence of Trichomonas vaginalis Isolates with Resistance to Metronidazole and Tinidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative in vitro activities of niridazole and metronidazole against anaerobic and microaerophilic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Statistical Showdown: Deconstructing the Non-Inferiority of Morinidazole in Clinical Trials
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of infectious disease therapeutics, establishing the non-inferiority of a new agent against a current standard of care is a critical hurdle. This guide provides an in-depth comparison of the statistical methods employed to evaluate the non-inferiority of Morinidazole, a third-generation nitroimidazole antibiotic, in clinical studies, with a particular focus on its application in treating Pelvic Inflammatory Disease (PID). This analysis is benchmarked against its comparator, Ornidazole, and is grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Executive Summary of Clinical Findings
Clinical trials have positioned this compound as a potent alternative to existing therapies for anaerobic infections. A pivotal multicenter, double-blind, randomized, non-inferiority trial comparing intravenous this compound to intravenous Ornidazole in the treatment of PID provides the core data for this guide. The study highlights comparable efficacy and a favorable safety profile for this compound.
Table 1: Efficacy Outcomes of this compound vs. Ornidazole in PID Treatment (Per-Protocol Set)
| Efficacy Endpoint | This compound (500 mg twice daily) | Ornidazole (500 mg twice daily) | Difference (95% CI) |
| Clinical Resolution Rate | 96.86% (154/159) | 96.73% (148/153) | 0.13% (-3.79% to 4.03%)[1][2][3] |
| Bacteriological Success Rate | 100% (32/32) | 89.66% (26/29) | 10.34% (-16.15% to 11.21%)[1][2][3] |
Table 2: Safety Profile Comparison: Drug-Related Adverse Events
| Treatment Group | Incidence of Drug-Related Adverse Events |
| This compound | 32.74% (55/168)[1][2] |
| Ornidazole | 47.06% (80/170)[1][2] |
The Statistical Cornerstone: The Non-Inferiority Trial
A non-inferiority trial aims to demonstrate that a new treatment is not unacceptably worse than an active comparator.[4] This design is often employed when a placebo control is unethical due to the availability of an effective standard therapy.[5]
Experimental Protocol: A Look Inside the this compound Non-Inferiority Trial
The cornerstone of this analysis is a multicenter, double-blind, randomized, parallel-group, non-inferiority study. Here's a breakdown of the typical experimental protocol:
-
Patient Population: Women diagnosed with Pelvic Inflammatory Disease.
-
Randomization: Patients are randomly assigned to one of two treatment arms in a 1:1 ratio.
-
Treatment Arms:
-
Test Arm: Intravenous this compound (e.g., 500 mg twice daily).
-
Active Control Arm: Intravenous Ornidazole (e.g., 500 mg twice daily).
-
-
Blinding: Both patients and investigators are blinded to the treatment allocation to prevent bias.
-
Primary Efficacy Endpoint: The primary measure of effectiveness is typically the clinical resolution rate at a "test-of-cure" visit, which occurs after the completion of therapy.
-
Secondary Endpoints: These often include bacteriological success rates and the incidence of adverse events.
-
Analysis Populations:
-
Full Analysis Set (FAS): Includes all randomized patients who received at least one dose of the study drug.
-
Per-Protocol Set (PPS): A subset of the FAS who adhered to the protocol without major violations. The primary efficacy analysis is often conducted on the PPS.
-
Safety Set (SS): Includes all patients who received at least one dose of the study drug, used for safety analyses.
-
The Heart of the Matter: Statistical Analysis of Non-Inferiority
The statistical analysis of a non-inferiority trial hinges on a pre-defined non-inferiority margin, often denoted as delta (Δ). This margin represents the largest clinically acceptable difference in efficacy between the test drug and the active control.
While the exact non-inferiority margin for the pivotal this compound trial is not publicly disclosed in the available literature, a margin of 10% to 12.5% is commonly accepted for non-inferiority trials of antibacterial drugs.[6][7][8] For the purpose of this guide, we will assume a non-inferiority margin of -10% .
The core statistical test involves calculating the two-sided 95% confidence interval for the difference in the primary efficacy outcome between the two treatment groups. Non-inferiority is established if the lower bound of this confidence interval is greater than the negative non-inferiority margin (-Δ).
Applying the Method to this compound Data
For the clinical resolution rate in the this compound vs. Ornidazole trial, the 95% confidence interval for the difference was -3.79% to 4.03%.[1][2][3]
Considerations for Statistical Method Selection
The choice of statistical method for calculating the confidence interval for the difference between two proportions can impact the outcome of a non-inferiority trial. While the specific method used in the this compound trial is not detailed in the provided abstracts, several methods are commonly employed:
-
Wald Method: Simple to calculate but can be inaccurate with small sample sizes or when proportions are close to 0 or 1.
-
Agresti-Caffo Method: A modification of the Wald method that performs better with smaller sample sizes.
-
Newcombe Score Method: Generally considered a more reliable method across a range of sample sizes and proportions.
-
Miettinen-Nurminen Method: Another robust method that is often recommended.
Conclusion
The statistical analysis of this compound's non-inferiority in clinical trials for Pelvic Inflammatory Disease demonstrates a robust and well-established methodology. The high clinical resolution and bacteriological success rates, coupled with a favorable safety profile when compared to Ornidazole, are supported by a statistical framework that relies on the pre-specification of a clinically meaningful non-inferiority margin and the calculation of confidence intervals. For researchers and drug development professionals, a thorough understanding of these statistical principles is paramount for the design, execution, and interpretation of non-inferiority trials, ultimately ensuring that new and effective treatments can be confidently brought to the patients who need them.
References
- 1. Efficacy and safety of this compound in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Efficacy and safety of this compound in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial. | Sigma-Aldrich [merckmillipore.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Antibacterial Drug Products: Use of Noninferiority Studies to Support Approval | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Federal Register :: Guidance for Industry on Antibacterial Drug Products: Use of Noninferiority Trials to Support Approval; Availability [federalregister.gov]
A Comparative Guide to the Pharmacokinetics of Morinidazole and Tinidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two 5-nitroimidazole antimicrobial agents, morinidazole and tinidazole. The information presented is compiled from various clinical studies to assist researchers and professionals in drug development in understanding the absorption, distribution, metabolism, and excretion of these compounds.
Executive Summary
This compound and tinidazole are both effective against anaerobic bacteria and protozoa. Their clinical efficacy is significantly influenced by their pharmacokinetic properties. This guide highlights that while both drugs are well-absorbed and distributed in the body, they exhibit notable differences in their metabolic pathways and elimination half-lives. Tinidazole generally has a longer half-life than this compound, which may influence dosing frequency. The primary route of metabolism for this compound is glucuronidation, whereas tinidazole is metabolized mainly through oxidation via the cytochrome P450 system.
Disclaimer: The pharmacokinetic data presented in this guide are derived from separate clinical studies. No head-to-head comparative studies directly evaluating the pharmacokinetics of this compound and tinidazole in the same population under the same conditions were identified in the public domain at the time of this review. Therefore, direct cross-study comparisons should be interpreted with caution.
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and tinidazole, based on data from studies in healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous Infusion
| Parameter | 500 mg Dose | Reference |
| Cmax (μg/mL) | 14.6 ± 2.5 | [1] |
| Tmax (h) | Not Applicable (IV) | |
| AUC₀₋∞ (μg·h/mL) | 98.7 ± 18.2 | [1] |
| t₁/₂ (h) | 9.7 ± 1.1 | [1] |
| CL (L/h) | 8.51 | [2] |
| Vd (L) | ~50 | [2] |
Table 2: Pharmacokinetic Parameters of Tinidazole Following a Single Oral or Intravenous Dose
| Parameter | 2 g Oral Dose | 400 mg IV Infusion | Reference |
| Cmax (μg/mL) | 47.7 ± 7.5 | 11.92 ± 0.67 | [3] |
| Tmax (h) | 1.6 ± 0.7 | Not Applicable (IV) | |
| AUC₀₋∞ (μg·h/mL) | 901.6 ± 126.5 | 180.6 ± 8.8 | [3] |
| t₁/₂ (h) | 13.2 ± 1.4 | 14.78 ± 0.57 | [3] |
| CL (L/h) | Not Reported | 2.22 ± 0.11 | [3] |
| Vd (L) | ~50 | 28.5 ± 4.74 | [3] |
Experimental Protocols
The data presented in this guide are based on clinical pharmacokinetic studies with methodologies as described below.
This compound Pharmacokinetic Study Protocol (Intravenous Administration)
A typical study design to evaluate the pharmacokinetics of this compound involves the following steps:
-
Subject Recruitment: Healthy adult male and female volunteers are recruited. Exclusion criteria typically include a history of significant medical conditions, allergies to nitroimidazoles, and recent use of other medications.
-
Drug Administration: A single dose of 500 mg of this compound is administered as an intravenous infusion over a specified period.
-
Sample Collection: Blood samples are collected at predetermined time points before and after the infusion (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Urine samples are also collected over specific intervals.
-
Bioanalysis: Plasma and urine concentrations of this compound and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) method.[1]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, AUC, t₁/₂, clearance (CL), and volume of distribution (Vd).
Tinidazole Pharmacokinetic Study Protocol (Oral and Intravenous Administration)
Studies evaluating the pharmacokinetics of tinidazole often employ a crossover design:
-
Subject Recruitment: Healthy adult volunteers are enrolled after screening for inclusion and exclusion criteria similar to the this compound studies.
-
Drug Administration: In a crossover design, subjects receive a single oral dose (e.g., 2 g tablet) and a single intravenous dose (e.g., 400 mg infusion) with a washout period between the two administrations.[4][3]
-
Sample Collection: Serial blood samples are collected at various time points over 72 hours to capture the complete pharmacokinetic profile.[5]
-
Bioanalysis: Plasma concentrations of tinidazole are quantified using a validated HPLC method.[5]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data for both oral and intravenous routes to determine absolute bioavailability and other key parameters.
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: A generalized workflow for a clinical pharmacokinetic study.
Mechanism of Action of 5-Nitroimidazoles
Caption: Activation pathway of 5-nitroimidazoles leading to microbial cell death.[6][7]
References
- 1. Comparative pharmacokinetics of metronidazole and tinidazole and their tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of metronidazole and tinidazole in patients with mixed aerobic--anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of metronidazole and tinidazole and their tissue penetration. | Semantic Scholar [semanticscholar.org]
- 4. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tinidazole? [synapse.patsnap.com]
Validation of Morinidazole's reduced toxicity compared to previous generation compounds
Morinidazole, a third-generation 5-nitroimidazole antimicrobial, demonstrates a significantly improved toxicity profile compared to its predecessors, including metronidazole, ornidazole, and tinidazole. This reduced toxicity, particularly in the realms of neurotoxicity and genotoxicity, is attributed to its unique physicochemical properties and metabolic pathway. This guide provides a comprehensive comparison of this compound with previous generation compounds, supported by available experimental data.
Executive Summary
Extensive clinical use has established the efficacy of 5-nitroimidazole compounds against anaerobic bacteria and protozoa. However, their application has been associated with notable side effects, including neurotoxicity and concerns about genotoxicity. This compound has been developed to mitigate these adverse effects while retaining potent antimicrobial activity. Key differentiating features of this compound include its high water solubility, which limits its penetration across the blood-brain barrier, and a metabolic pathway that does not rely on the cytochrome P450 (CYP) enzyme system, reducing the potential for liver toxicity and drug-drug interactions.
Comparative Toxicity Analysis
The following tables summarize the available quantitative data on the acute, cyto-, and genotoxicity of this compound and its key comparators.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 Value | Reference |
| Metronidazole | Rat | Oral | 3000-5000 mg/kg | [1][2] |
| Chick | Oral | 3061.8 mg/kg | [3][4][5][6] | |
| Chick | Intraperitoneal | 516.9 mg/kg | [3][4][5][6] | |
| Ornidazole | Rat | Oral | 1780 mg/kg | [7][8][9][10] |
| Mouse | Intraperitoneal | 1120 mg/kg | [7] | |
| Tinidazole | Mouse | Oral | > 3600 mg/kg | [11][12] |
| Rat | Oral | > 2000 mg/kg | [11][12][13][14] | |
| Mouse | Intraperitoneal | > 2300 mg/kg | [11][12] | |
| This compound | - | - | Data not available | - |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HeLa | MTT Assay | IC50 | > 5000 µM | [15] |
IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Genotoxicity Data
| Compound | Test System | Assay | Result | Reference |
| Metronidazole | Salmonella typhimurium | Ames Test | Mutagenic | [16] |
| Mouse | Micronucleus Test | Genotoxic | [17][18][19] | |
| Tinidazole | Salmonella typhimurium | Ames Test | Mutagenic | |
| Ornidazole | - | - | Data not available | - |
| This compound | - | - | Data not available | - |
Reduced Neurotoxicity: A Key Advantage
A significant limitation of older nitroimidazoles is their potential to induce neurotoxicity, with symptoms ranging from peripheral neuropathy to encephalopathy. This is largely attributed to their ability to cross the blood-brain barrier and accumulate in the central nervous system.
This compound's high water solubility fundamentally alters its pharmacokinetic profile, leading to a lower incidence of central nervous system side effects. Clinical studies have supported this, demonstrating that this compound is well-tolerated with a lower frequency of drug-related adverse events compared to ornidazole. In a multicenter, double-blind, randomized trial, drug-related adverse events were significantly less frequent with this compound (32.74%) than with ornidazole (47.06%)[20]. The most common drug-related adverse events for this compound were nausea, dizziness, and abdominal discomfort[21].
Metabolic Pathway and Reduced Hepatotoxicity
Unlike metronidazole and ornidazole, this compound's primary metabolic pathway does not involve the cytochrome P450 (CYP) system. This independence from the CYP system minimizes the risk of drug-drug interactions and reduces the potential for liver function impairment.
Experimental Protocols
Detailed methodologies for the key toxicological assays are crucial for the interpretation and replication of experimental findings.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and control substances.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. This assay assesses the mutagenic potential of chemical compounds.
Workflow:
-
Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with known mutations.
-
Metabolic Activation (Optional): Prepare an S9 fraction from rat liver to mimic mammalian metabolism.
-
Exposure: Mix the bacterial strains with the test compound (at various concentrations), with and without the S9 mix.
-
Plating: Plate the mixture onto a minimal agar plate lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: Compare the number of revertant colonies in the treated groups to the spontaneous reversion rate in the control group. A significant increase indicates mutagenic potential.
Genotoxicity - In Vivo Micronucleus Assay
The in vivo micronucleus test is used to detect the damage to chromosomes or the mitotic apparatus of erythroblasts by chemical agents.
Workflow:
-
Animal Dosing: Administer the test compound to a suitable animal model (typically rodents) via an appropriate route.
-
Sample Collection: Collect bone marrow or peripheral blood samples at specified time points after dosing.
-
Slide Preparation: Prepare smears of the collected cells on microscope slides.
-
Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.
-
Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated PCEs in treated groups to the control group. An increase in micronucleated cells indicates genotoxicity.
Conclusion
This compound represents a significant advancement in the 5-nitroimidazole class of antimicrobials, offering a superior safety profile compared to previous generation compounds like metronidazole, ornidazole, and tinidazole. Its reduced neurotoxicity, attributed to its high water solubility and limited ability to cross the blood-brain barrier, is a key clinical advantage. Furthermore, its unique metabolic pathway, independent of the CYP enzyme system, minimizes the risk of drug-drug interactions and potential hepatotoxicity. While more direct comparative preclinical data on genotoxicity and acute toxicity would further solidify its safety profile, the available clinical evidence strongly supports the validation of this compound's reduced toxicity. This makes this compound a valuable therapeutic option for the treatment of anaerobic and protozoal infections, with an improved benefit-risk ratio for patients.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Metronidazole (PIM 347) [inchem.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. library.unibocconi.it [library.unibocconi.it]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.nl [fishersci.nl]
- 10. fishersci.com [fishersci.com]
- 11. Tindamax (Tinidazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. [PDF] The bone marrow micronucleus test and metronidazole genotoxicity in different strains of mice (Mus musculus) | Semantic Scholar [semanticscholar.org]
- 19. scielo.br [scielo.br]
- 20. Efficacy and safety of this compound in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effectiveness and safety of this compound in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
Morinidazole: A Comparative Analysis of its In Vitro Activity Against Clinically Relevant Anaerobic Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of morinidazole against key anaerobic bacterial pathogens, benchmarked against other commercially available nitroimidazoles such as metronidazole, ornidazole, and secnidazole. The data presented is compiled from peer-reviewed studies and aims to provide an objective assessment of this compound's antimicrobial potency.
Comparative In Vitro Susceptibility
The in vitro efficacy of this compound and other nitroimidazoles is typically determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for this compound and its comparators against a range of clinically significant anaerobic bacteria. Lower MIC values are indicative of greater antimicrobial potency.
Table 1: Comparative MIC Values (μg/mL) of this compound, Metronidazole, and Ornidazole against Anaerobic Bacteria
| Bacterial Species | Drug | MIC50 | MIC90 | MIC Range |
| Bacteroides fragilis | This compound | 1 | 2 | 1-8 |
| Metronidazole | 2 | 4 | 1-8 | |
| Ornidazole | 2 | 4 | 1-8 | |
| Bacteroides thetaiotaomicron | This compound | 2 | 4 | 1-8 |
| Metronidazole | 2 | 8 | 1-8 | |
| Ornidazole | 2 | 8 | 1-8 | |
| Prevotella bivia | This compound | 2 | 4 | 1-8 |
| Metronidazole | 4 | 8 | 1-8 | |
| Ornidazole | 4 | 8 | 1-8 | |
| Finegoldia magna | This compound | 1 | 2 | 1-8 |
| Metronidazole | 2 | 4 | 1-8 | |
| Ornidazole | 2 | 4 | 1-8 |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Comparative MIC90 Values (μg/mL) of Secnidazole, Tinidazole, and Metronidazole against Anaerobic Bacteria
| Bacterial Group | Secnidazole | Tinidazole | Metronidazole |
| Gram-negative anaerobes (120 strains) | 1-4 | 1-2 | 4-8 |
| Gram-positive anaerobes (80 strains) | 4-8 | 4-16 | 16-32 |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) for anaerobic bacteria is performed following standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI), primarily the agar dilution method as described in the CLSI M11 standard.[1][2][3][4][5]
Agar Dilution Method (CLSI M11)
This reference method is considered the gold standard for antimicrobial susceptibility testing of anaerobic bacteria.[3][5]
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of the antimicrobial agents are prepared at high concentrations in a suitable solvent.
-
Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) are prepared, each containing a specific, decreasing concentration of the antimicrobial agent.[6] This is achieved by adding a defined volume of the antimicrobial stock solution to the molten agar before it solidifies. A growth control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: The anaerobic bacterial isolates to be tested are grown in an appropriate broth medium (e.g., thioglycollate broth) to a standardized turbidity, corresponding to a specific bacterial concentration (e.g., 10^5 CFU/spot).
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each antimicrobial-containing agar plate and the growth control plate.
-
Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at a controlled temperature (typically 35-37°C) for a specified period (usually 48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar plate.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved in the action of this compound and the experimental procedures used for its evaluation, the following diagrams are provided.
Mechanism of Action of this compound.
Agar Dilution Susceptibility Testing Workflow.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 5. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 6. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Morinidazole
Hazard Profile and Safety Precautions
Morinidazole belongs to the nitroimidazole class of compounds. Other compounds in this class are classified as hazardous, with potential carcinogenic and mutagenic properties. Therefore, it is crucial to handle this compound with the same level of caution.
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.
-
Spill Management: In the event of a spill, carefully collect the material using a method that avoids dust generation, such as using a damp cloth or a filtered vacuum. Place the collected material in a sealed, labeled container for disposal.
Quantitative Data for Structurally Related Compound: Metronidazole
The following table summarizes key data for Metronidazole, a representative nitroimidazole compound. This information is provided to offer a general understanding of the chemical properties of this class of compounds.
| Property | Value |
| GHS Classification | Germ cell mutagenicity (Category 1B), Carcinogenicity (Category 1B), Specific target organ toxicity — repeated exposure (Category 2) |
| Hazard Statements | H340 (May cause genetic defects), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure) |
| Precautionary Statements | P201, P202, P260, P280, P308+P313, P405, P501 |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is essential for laboratory safety and environmental protection. The following protocol outlines the necessary steps for its collection and disposal as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Classify all this compound waste, including the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste.
-
Segregate this waste from other waste streams, such as non-hazardous, biological, or radioactive waste.
-
-
Waste Collection:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure, tight-fitting lid.
-
For liquid waste, use a container made of a material resistant to the solvents used.
-
For solid waste, such as contaminated gloves and wipes, use a designated, lined container.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate quantity of the waste and the date accumulation started.
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.
-
It is recommended to use secondary containment, such as a tray or bin, to contain any potential leaks.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination.[2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Waste will be transported to a licensed treatment, storage, and disposal facility (TSDF), where it will likely be incinerated in accordance with federal and local regulations.[3][4]
-
Experimental Protocols: General Handling of Nitroimidazole Compounds
To ensure the integrity of your research and the safety of laboratory personnel, it is important to handle nitroimidazole compounds correctly.
-
Solution Preparation: Due to the potential for low aqueous solubility, it is often recommended to first dissolve nitroimidazole compounds in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted in aqueous buffers.
-
Stability Considerations: The stability of nitroimidazole compounds can be affected by pH, light, and temperature. To minimize degradation, prepare fresh solutions for each experiment, protect solutions from light by using amber vials or aluminum foil, and store stock solutions at appropriate temperatures (e.g., -20°C for long-term storage).
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Morinidazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Morinidazole, a novel 5-nitroimidazole antimicrobial agent. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Immediate Safety and Handling Protocols
This compound, like other nitroimidazole derivatives, requires careful handling due to its potential health hazards. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the structurally similar compound Metronidazole indicates potential risks of carcinogenicity, mutagenicity, and target organ damage through prolonged or repeated exposure.[1] Therefore, a conservative approach to handling is essential.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is critical to prevent exposure. The following should be worn at all times when handling this compound in solid or solution form:
-
Gloves: Double gloving with powder-free nitrile gloves is recommended.[2][3] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Gloves should be changed regularly or immediately if contaminated.[2]
-
Gown: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.[4][5]
-
Respiratory Protection: When handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[3] All work with solid this compound should be performed in a certified chemical fume hood.[1]
Engineering Controls:
-
Ventilation: All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]
-
Restricted Access: The area where this compound is handled should be a restricted zone, with clear signage indicating the potential hazards.[2]
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available resources, the following table summarizes key data points, primarily based on information for Metronidazole as a reference.
| Property | Value | Source |
| Molecular Weight | 270.29 g/mol | [7] |
| Melting Point | 159 - 161 °C (318 - 322 °F) | [1] |
| Storage Temperature | -20°C for up to 1 year; -80°C for up to 2 years (for stock solutions) | [8] |
| Appearance | Off-white solid powder | [4] |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is crucial for the safe management of this compound within a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a designated, locked, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9]
-
Maintain storage at the recommended temperature to ensure stability. Stock solutions should be stored at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years).[8]
2. Handling and Preparation of Solutions (Hypothetical Protocol):
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
-
Pre-Experiment Checklist:
-
Ensure all necessary PPE is correctly donned.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (e.g., balance, weigh paper, vials, pipettes, solvent).
-
Have a designated waste container for this compound-contaminated materials.
-
-
Step-by-Step Procedure:
-
Tare a clean, dry weighing paper on an analytical balance inside the chemical fume hood.
-
Carefully weigh the desired amount of this compound powder.
-
Transfer the powder to an appropriate sterile vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the appropriate temperature (-20°C or -80°C).[8]
-
3. Spill Management:
In the event of a spill, immediate action is required to contain the contamination and prevent exposure.
-
Evacuate: Non-essential personnel should leave the immediate area.
-
Isolate: Cordon off the spill area.
-
Protect: Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Contain: For solid spills, carefully cover the powder with damp paper towels to avoid generating dust. For liquid spills, use absorbent pads to contain the liquid.
-
Clean: Gently wipe up the spill, working from the outside in. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
4. Disposal Plan:
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, weigh paper, pipette tips, and vials, must be disposed of as hazardous chemical waste.
-
Containerization: Use designated, clearly labeled, and sealed containers for hazardous pharmaceutical waste.[10]
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[11][12] All this compound waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[10]
-
De-identification: Before disposing of empty original containers, ensure all labels are defaced to protect proprietary information.[13]
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caelo.de [caelo.de]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. fda.gov [fda.gov]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
